7-Nitroquinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJURLBTXOJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318958 | |
| Record name | 7-NITROQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20872-93-9 | |
| Record name | 20872-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-NITROQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitroquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Nitroquinazolin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroquinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazolinone core substituted with a nitro group. The quinazolinone scaffold is a prominent structure in medicinal chemistry, recognized for its broad range of biological activities. The presence and position of the nitro group on this scaffold significantly influence its chemical reactivity and potential as a pharmacophore or a synthetic intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and potential biological applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
This compound is typically a light yellow to brown solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| CAS Number | 20872-93-9 | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point | 381.3 °C (Predicted) | [2] |
| Melting Point | >300 °C (for the related 6-nitro isomer) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (heated) (for the related 6-nitro isomer) | [4] |
Structural Information
The chemical structure of this compound is defined by the following identifiers:
-
Canonical SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O[5]
-
InChI: InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)[5]
-
InChIKey: LPCJURLBTXOJHS-UHFFFAOYSA-N[5]
The molecule consists of a pyrimidinone ring fused to a benzene ring, with a nitro group attached at the 7th position of the quinazoline core.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra are crucial for elucidating the chemical environment of each atom in the molecule. Based on data from related quinazolinone derivatives, the following table summarizes the predicted and observed chemical shifts.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.2 | C-2 | ~145 |
| H-5 | ~8.4 | C-4 | ~162 |
| H-6 | ~7.8 | C-4a | ~120 |
| H-8 | ~8.1 | C-5 | ~128 |
| NH | ~12.5 | C-6 | ~125 |
| C-7 | ~148 (due to NO₂) | ||
| C-8 | ~118 | ||
| C-8a | ~149 |
Note: Predicted values are based on the analysis of similar quinazolinone structures and may vary depending on the solvent and experimental conditions.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for this compound are listed below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3200-3000 |
| C=O Stretch (Amide) | 1700-1670 |
| C=N Stretch | 1630-1610 |
| NO₂ Stretch (asymmetric) | 1550-1530 |
| NO₂ Stretch (symmetric) | 1360-1340 |
| Aromatic C-H Stretch | ~3100 |
| Aromatic C=C Stretch | 1600-1450 |
Data compiled from typical IR absorption ranges for the respective functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z of approximately 191.0331, corresponding to its exact mass.[10] Common fragmentation patterns for quinazolinones involve the loss of CO, N₂, and fragments from the aromatic ring system.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the quinazolinone core is the reaction of an appropriately substituted 2-aminobenzoic acid with formamide. This serves as a source of the C2 carbon and the N3 nitrogen of the quinazolinone ring.
Caption: General synthesis of this compound.
Detailed Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
-
Heating: Heat the reaction mixture to a temperature of 120-150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the purified this compound.[11]
Biological Activity and Signaling Pathways
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Many of these activities are attributed to the inhibition of various protein kinases.
Potential as a Tyrosine Kinase Inhibitor
Several studies have demonstrated that quinazolin-4(3H)-one derivatives can act as inhibitors of multiple tyrosine protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12][13][14][15] The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Caption: Potential mechanism of tyrosine kinase inhibition.
While specific studies on the kinase inhibitory activity of this compound are limited in the public domain, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for such activity. The nitro group at the 7-position can influence the electronic properties of the quinazolinone ring system, potentially affecting its binding affinity and selectivity for different kinase targets.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its quinazolinone core is a well-recognized pharmacophore, and the presence of the nitro group offers a site for further chemical modification or can directly contribute to its biological activity. The likely role of quinazolinone derivatives as tyrosine kinase inhibitors makes this compound a compound of high interest for the development of novel anticancer agents and other therapeutics. Further detailed biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-Nitroquinazolin-4(3H)-one
CAS Number: 20872-93-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Nitroquinazolin-4(3H)-one, a key heterocyclic organic compound. It serves as a foundational building block in medicinal chemistry and agrochemical research, primarily utilized as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] This document consolidates available data on its chemical properties, synthesis, and the biological activities of its derivatives, offering detailed experimental protocols and visual representations of relevant chemical and biological pathways.
Core Chemical and Physical Properties
This compound is characterized by a quinazolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic organic chemistry.[1]
| Property | Value | Reference |
| CAS Number | 20872-93-9 | [][3][4] |
| Molecular Formula | C₈H₅N₃O₃ | [1][] |
| Molecular Weight | 191.14 g/mol | [1][] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | Typically >98% | [1] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O | [] |
Synthesis and Derivatization
This compound serves as a critical starting material for a variety of more complex quinazolinone derivatives. The presence of the nitro group and the reactive sites on the quinazolinone ring allow for extensive chemical modifications, including reduction of the nitro group to an amine, which can then be further derivatized.[1]
Proposed Synthesis of the Core Compound
A plausible method for the synthesis of this compound involves the reaction of 2-amino-4-nitrobenzoic acid with formamide. This approach is a common and effective method for the formation of the quinazolinone ring system.
Derivatization Potential
The true value of this compound lies in its role as a synthetic intermediate. The nitro group can be reduced to an amine, providing a handle for a wide array of chemical transformations to generate diverse libraries of compounds for drug discovery.
Biological Activity of Derivatives
While specific biological data for this compound is not extensively available in the public domain, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of this core structure have shown significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity of Quinazolinone Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of quinazolin-4(3H)-one derivatives against various cancer cell lines. A notable mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell proliferation and survival.[5][6]
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinazolinone-Thiazole Hybrids | PC3 (Prostate) | 10 | [7] |
| MCF-7 (Breast) | 10 | [7] | |
| HT-29 (Colon) | 12 | [7] | |
| Quinazolin-4(3H)-one Hydrazides | MCF-7 (Breast) | 0.20 - 0.84 | [5] |
| A2780 (Ovarian) | 0.14 - 3.00 | [5] | |
| Quinazolin-4(3H)-one Esters | MCF-7 (Breast) | Varies | [5] |
| A2780 (Ovarian) | 0.49 - 16.43 | [5] | |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | 0.10 - 0.38 | [8] |
Note: The data presented is for derivatives of the quinazolin-4(3H)-one scaffold and not for this compound itself.
Anti-inflammatory Activity of Derivatives
Derivatives of this compound have also been investigated for their anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can significantly inhibit inflammation.[9]
| Assay | Model | Effect of Derivatives | Reference |
| Egg Albumin Denaturation | In vitro | Significant inhibition of heat-induced albumin denaturation. | [9] |
| Carrageenan-Induced Paw Edema | In vivo (Rat) | Reduction in paw edema. | [9][10] |
| Cotton Pellet Granuloma | In vivo (Rat) | Reduction in granuloma formation. | [9] |
Note: The data presented is for derivatives of this compound and not the parent compound itself.
Signaling Pathway Involvement: EGFR Inhibition
Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that lead to cell proliferation, survival, and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its derivatives, adapted from published literature.
Synthesis of 7-Nitro-2-(4-nitrophenyl)-3-substituted-phenylquinazolin-4(3H)-one Derivatives[10]
This protocol describes a general method for the synthesis of 2,3-disubstituted 7-nitroquinazolin-4(3H)-ones, which can be adapted for various derivatives.
Step I: Intermediate Formation
-
Dissolve 4-nitroanthranilic acid (1 mmol) and triethylamine (1 mmol) in chloroform (50 mL).
-
Add 2-methoxybenzoyl chloride (1 mmol) to the solution and stir at room temperature for 2 hours.
-
Add cyanuric chloride (1 mmol) dissolved in DMF and continue stirring for an additional 4 hours.
-
Wash the reaction mixture with ice-cold water and filter to isolate the crude intermediate product.
Step II: Final Product Synthesis
-
Treat the intermediate from Step I with a substituted aniline (1 mmol) in glacial acetic acid (20 mL) containing sodium acetate (0.25 mg).
-
Reflux the reaction mixture at 60-70°C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by recrystallization from ethanol.
-
Characterize the final product using melting point, IR, ¹H NMR, and mass spectroscopy.
In Vitro Anti-inflammatory Assay: Egg Albumin Denaturation Method[10]
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations (50-250 µg/mL) of the test compound.
-
Prepare a control solution containing the same components but with 2 mL of PBS instead of the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[10][11]
This is a standard model for evaluating acute inflammation.
-
Divide Wistar albino rats into groups (n=6).
-
Administer the test compounds or a control vehicle (e.g., 1% carboxymethyl cellulose) orally.
-
After a set period (e.g., 1 hour), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
This compound is a pivotal chemical entity that serves as a gateway to a vast array of potentially therapeutic compounds.[1] While detailed biological data on the parent compound itself is limited in publicly accessible literature, the extensive research on its derivatives highlights the immense potential of the this compound scaffold in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The synthetic versatility and the established biological relevance of the quinazolinone core make this compound a compound of significant interest for further research and development. This guide provides a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this important molecule and its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 3. 20872-93-9 | this compound - Capot Chemical [capotchem.com]
- 4. 20872-93-9|this compound|BLD Pharm [bldpharm.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Spectroscopic and Synthetic Profile of 7-Nitroquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitroquinazolin-4(3H)-one, a key intermediate in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a combination of located data, predicted values derived from structurally similar compounds, and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol [1] |
| CAS Number | 20872-93-9[1] |
| Appearance | Light yellow to brown solid[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are based on data reported for closely related analogs, including other nitro-substituted quinazolinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.8 | br s | 1H | N-H |
| ~8.60 | d | 1H | H-8 |
| ~8.45 | dd | 1H | H-6 |
| ~8.30 | s | 1H | H-2 |
| ~8.10 | d | 1H | H-5 |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C-4 |
| ~152.0 | C-8a |
| ~150.0 | C-7 |
| ~148.0 | C-2 |
| ~130.0 | C-5 |
| ~125.0 | C-4a |
| ~122.0 | C-6 |
| ~118.0 | C-8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretch |
| 1680-1660 | Strong | C=O stretch (amide) |
| 1610-1590 | Medium | C=N stretch |
| 1540-1520 | Strong | Asymmetric NO₂ stretch |
| 1360-1340 | Strong | Symmetric NO₂ stretch |
| ~3100 | Medium | Aromatic C-H stretch |
Mass Spectrometry
Mass spectrometry provides crucial information for confirming the molecular weight and fragmentation pattern of the compound.
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| ESI | Positive | 192.0404 | - |
| ESI | Negative | - | 190.0258 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is a nitration reaction adapted from a procedure for a similar compound.[2]
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottom flask, carefully add Quinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C (ice bath).
-
Allow the reaction mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a purified solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a standard pulse program with proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as a reference (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for structural characterization.
References
The Therapeutic Potential of 7-Nitroquinazolin-4(3H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and reactivity, making 7-nitroquinazolin-4(3H)-one a valuable precursor for developing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Biological Activities of this compound and Related Derivatives
While this compound itself is often utilized as a versatile intermediate for the synthesis of more complex molecules, derivatives retaining a nitro group on the quinazoline core have demonstrated significant biological activities.[1] The following sections summarize the key findings in this area.
Anticancer Activity
Research into the anticancer properties of nitro-substituted quinazolinones has identified potent derivatives with significant inhibitory effects on cancer cell lines and key oncogenic targets. While specific data for 7-nitro derivatives is limited in the readily available literature, studies on the closely related 6-nitro-4-substituted quinazoline derivatives provide valuable insights into their potential. These compounds have shown remarkable activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Table 1: In Vitro EGFR Inhibitory Activity and Cytotoxicity of 6-Nitroquinazoline Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6c | EGFR | 0.0131 | Gefitinib | 0.199 |
| HCT-116 | Superior to Gefitinib | Gefitinib | - | |
| A549 | Nearly equal to Gefitinib | Gefitinib | - | |
| 6a | EGFR | 0.032 | Gefitinib | 0.199 |
| 6b | EGFR | 0.034 | Gefitinib | 0.199 |
| 6d | EGFR | 0.049 | Gefitinib | 0.199 |
| 6e | EGFR | 0.055 | Gefitinib | 0.199 |
| 6f | EGFR | - | Gefitinib | 0.199 |
| XIV | KB cells | 2.33 | 5-Fluorouracil | 8.28 |
| CNE2 cells | 1.49 | 5-Fluorouracil | 15.1 | |
| MCF-7 cells | 5.95 | 5-Fluorouracil | 14.2 |
Data sourced from a study on 6-nitro-4-substituted quinazoline derivatives, which serve as close analogs for understanding the potential of 7-nitro derivatives.[2]
One study highlighted that the presence of a nitro group on a similar quinazolinone scaffold was not beneficial for cytotoxicity in a particular series of compounds.[3] However, another study on dihydroquinazolinone derivatives reported that a compound with a nitro-substituted phenyl group, 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, exhibited substantial inhibition of MCF-7 breast cancer cells.[4] This suggests that the position and overall substitution pattern of the nitro group are critical for anticancer activity.
Antimicrobial Activity
A novel series of 4-[2-(3-bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl]benzoyl amino acids and their peptide analogues have been synthesized and evaluated for their antimicrobial potential. Several of these compounds demonstrated potent antifungal activity against pathogenic Candida albicans and various dermatophytes, with some also showing good bioactivity against Gram-negative bacteria.[3]
Anti-inflammatory Activity
A series of 7-nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one derivatives have been designed and evaluated as potential anti-inflammatory agents. These compounds were assessed for their ability to inhibit protein denaturation, a well-established cause of inflammation. The in vivo anti-inflammatory activity was also confirmed using the carrageenan-induced paw edema model in Wistar rats.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 7-Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline-4(3H)-One Derivatives
A common synthetic route involves a two-step process:
Step I: Synthesis of the Intermediate
-
Dissolve 2-methoxybenzoyl chloride (1 mmol) in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of cyanuric chloride (1 mmol) in DMF and continue stirring for an additional 4 hours.
-
Wash the reaction mixture with ice-cold water and filter to isolate the crude intermediate product.
Step II: Synthesis of the Final Derivatives
-
Treat the intermediate from Step I with a substituted aniline (1 mmol) in the presence of glacial acetic acid (20 mL) and sodium acetate (0.25 mg).
-
Reflux the reaction mixture at 60–70°C for 3–4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Purify the resulting crude product by recrystallization from ethanol.
-
Confirm the structure of the final product using melting point, IR, ¹H NMR, and mass spectroscopy.[5]
In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Method)
-
Prepare reaction mixtures containing egg albumin, phosphate buffer (pH 6.4), and the test compounds at concentrations ranging from 50 to 250 µg/mL.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measure the absorbance of the solutions at 660 nm.
-
Use Diclofenac sodium as the standard reference drug.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 × [(Absorbance of test sample / Absorbance of control) – 1][5]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Divide Wistar rats (150–250 g) into groups (n=6).
-
Administer the test compounds (at doses of 5, 10, and 20 mg/kg), diclofenac (20 mg/kg as the standard), or the vehicle (1% CMC) orally 1 hour prior to inducing inflammation.
-
Induce paw edema by a subplantar injection of 0.1 mL of 1% carrageenan.
-
Measure the paw volume at 0, 0.5, 1, 2, 3, 4, 5, and 24 hours using a plethysmometer.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Paw volume of positive control – Paw volume of test) / Paw volume of positive control] × 100[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cell lines (e.g., MCF-7, A549, 5637) and a normal cell line (e.g., MRC-5) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[4]
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: EGFR signaling leading to cell proliferation and survival.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of novel this compound derivatives follows a structured path from chemical synthesis to biological testing.
Caption: From synthesis to lead compound identification.
Conclusion
Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The data presented in this guide, particularly the potent EGFR inhibitory activity of closely related 6-nitroquinazoline analogues, underscore the potential of this scaffold in the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential and elucidate their structure-activity relationships. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 7-Nitroquinazolin-4(3H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanistic studies on 7-Nitroquinazolin-4(3H)-one in cancer cells are limited in publicly available literature. This guide, therefore, extrapolates potential mechanisms of action based on robust evidence from studies on structurally related nitro-substituted quinazolinone derivatives, particularly 6-nitro-quinazolin-4(3H)-one analogues. The presented pathways and data should be considered as a hypothetical framework to guide future research into the specific effects of the 7-nitro isomer.
The quinazolinone scaffold is a cornerstone in the development of anticancer therapeutics, with several derivatives having reached clinical use. The introduction of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and biological activity. This document provides an in-depth technical guide to the putative mechanisms of action of this compound in cancer cells, drawing upon the established activities of its analogues.
Core Putative Mechanisms of Action
Based on evidence from related nitro-substituted quinazolinone compounds, the anticancer effects of this compound are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.
Induction of Apoptosis
Nitro-substituted quinazolinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[1][2] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is likely the generation of reactive oxygen species (ROS), a common feature of nitroaromatic compounds, which creates a state of oxidative stress within the cancer cell.
This oxidative stress can lead to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]
Simultaneously, there is evidence to suggest that nitro-substituted quinazolinones can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors and activating the initiator caspase-8.[1]
Cell Cycle Arrest
Studies on 6-nitro-4-substituted quinazoline derivatives have demonstrated their ability to induce cell cycle arrest, primarily at the G2/M phase.[3][4][5] This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation. The underlying mechanism is likely tied to the inhibition of key cell cycle regulatory proteins. Another quinazoline derivative has been shown to induce G2/M arrest in a ROS-dependent manner, suggesting a potential link between the pro-oxidant activity of the nitro group and cell cycle regulation.[6]
Inhibition of Tyrosine Kinases
The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, which are frequently dysregulated in cancer. Notably, derivatives of 6-nitro-4-substituted quinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers. Inhibition of EGFR by these compounds likely occurs at the ATP-binding site of the kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.
Quantitative Data from Analogue Studies
The following tables summarize the cytotoxic and enzyme inhibitory activities of various nitro-substituted quinazolinone derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: Cytotoxicity of Nitro-Substituted Quinazolinone Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-Nitro-4-substituted quinazoline (cpd 6c) | HCT-116 (Colon) | 0.09 | [4] |
| 6-Nitro-4-substituted quinazoline (cpd 6c) | A549 (Lung) | 0.15 | [4] |
| 3-(5-nitro-2-thienyl)-triazolo[4,3-c]quinazoline | L1210 (Leukemia) | IC100 = 12 | [2] |
| 6-nitro-thiazole-quinazolinone (cpd k6) | PC3 (Prostate) | 15.3 ± 1.3 | [7] |
| 6-nitro-thiazole-quinazolinone (cpd k6) | MCF-7 (Breast) | 18.2 ± 1.1 | [7] |
| 6-nitro-thiazole-quinazolinone (cpd k6) | HT-29 (Colon) | 19.1 ± 0.9 | [7] |
Table 2: EGFR Inhibitory Activity of 6-Nitro-4-substituted Quinazoline Derivatives
| Compound | EGFR Inhibition IC50 (nM) | Reference |
| Compound 6c | 6.7 | [4] |
| Compound 9c | 8.5 | [4] |
| Gefitinib (Reference) | 10.2 | [4] |
Detailed Experimental Protocols
The following are representative experimental protocols adapted from studies on nitro-substituted quinazolinone analogues. These can serve as a template for investigating the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) in triplicate and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is yet to be established, the data from closely related nitro-substituted analogues provide a strong foundation for its potential as an anticancer agent. The putative mechanisms, including the induction of apoptosis via ROS generation, cell cycle arrest at the G2/M phase, and inhibition of key oncogenic kinases like EGFR, highlight promising avenues for further investigation.
Future research should focus on validating these hypothesized mechanisms specifically for the 7-nitro isomer. This would involve a comprehensive evaluation of its cytotoxic profile across a panel of cancer cell lines, detailed cell cycle and apoptosis studies, and enzymatic assays to identify its molecular targets. Furthermore, investigating its potential to generate ROS and the role of oxidative stress in its anticancer activity will be crucial. Such studies will be instrumental in elucidating the therapeutic potential of this compound and guiding its development as a novel cancer therapeutic.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline on cell growth, cell cycle, induction of DNA fragmentation, and activity of caspase 3 in murine leukemia L1210 cells and fibroblast NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Innovation: A Technical Guide to 7-Nitroquinazolin-4(3H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitroquinazolin-4(3H)-one, a heterocyclic organic compound, has emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Characterized by a quinazolinone core bearing a nitro group at the 7-position, this molecule serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the reactivity of the nitro group, which can be readily transformed into an amino group, providing a key anchor point for further molecular elaboration. This guide delves into the discovery, history, synthesis, and physicochemical properties of this compound, with a special focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in the laboratory.
Introduction: The Quinazolinone Scaffold
The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of quinazolin-4(3H)-one have been extensively investigated and developed as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents.[1][2] The introduction of a nitro group at the 7-position enhances the electrophilic character of the benzene ring and provides a versatile chemical handle for the synthesis of more complex molecules.[1]
Discovery and History
Physicochemical and Spectroscopic Data
This compound typically appears as a light yellow to brown solid.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20872-93-9 | [1] |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (Polysol) | δ (ppm): 8.3 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.4 (d, 1H) | [3] |
| Crystal Structure | The crystal structure reveals intermolecular N-H⋯O hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked by weak C-H⋯O and C-H⋯N hydrogen bonds and π-π stacking interactions into a three-dimensional network. | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nitration of the parent quinazolin-4(3H)-one. The following is a detailed experimental protocol adapted from the well-established synthesis of the analogous 6-nitroquinazolin-4(3H)-one.[5]
Experimental Protocol: Nitration of Quinazolin-4(3H)-one
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K over 1 hour.
-
Prepare a nitrating mixture by carefully adding 21 ml of fuming nitric acid to 18 ml of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the flask containing the quinazolin-4(3H)-one solution under vigorous stirring, ensuring the temperature does not exceed 303 K.
-
Continue stirring the reaction mixture for 1 hour at a temperature not exceeding 303 K, followed by an additional hour at room temperature.
-
Carefully add 45 ml of fuming nitric acid dropwise to the reaction mixture over 1 hour at room temperature.
-
Allow the reaction mixture to stand at room temperature for 10 hours.
-
Pour the contents of the flask onto a large volume of crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure this compound.
Role in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of 7-aminoquinazolin-4(3H)-one. The reduction of the nitro group to an amine is a critical step that opens up a plethora of possibilities for further chemical modifications.
Synthesis of Kinase Inhibitors
The 7-amino group of the quinazolinone core serves as a crucial attachment point for various side chains that can interact with the active site of protein kinases. Many potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), are based on the 7-aminoquinazolin-4(3H)-one scaffold.[6][7][8] These inhibitors have shown significant promise as anticancer agents.[2][9]
Targeted Signaling Pathways
Quinazolinone-based kinase inhibitors derived from this compound interfere with key signaling pathways that are often dysregulated in cancer. For instance, EGFR inhibitors block the downstream signaling cascades responsible for cell proliferation, survival, and metastasis. Similarly, VEGFR-2 inhibitors disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unassuming structure belies its immense utility as a versatile synthetic intermediate. The ability to readily introduce an amino group at the 7-position has paved the way for the development of a new generation of targeted therapeutics, particularly in the realm of oncology. As our understanding of the molecular drivers of disease continues to evolve, the demand for innovative chemical scaffolds will undoubtedly grow, ensuring that this compound will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 7-Nitro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Quinazolin-4(3H)-one Scaffold: A Privileged Core in Drug Discovery with a Focus on 7-Nitro Analogs
A Technical Guide for Researchers and Drug Development Professionals
The quinazolin-4(3H)-one nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds. This bicyclic heterocyclic system serves as a privileged scaffold, lending itself to structural modifications that yield potent inhibitors of various therapeutic targets. This technical guide delves into the potential therapeutic targets of quinazolin-4(3H)-one analogs, with a specific interest in derivatives of 7-Nitroquinazolin-4(3H)-one. While this starting material is a valuable intermediate in chemical synthesis, allowing for diverse chemical transformations, a significant gap exists in the literature regarding the direct biological evaluation of its immediate analogs.[1] This guide will, therefore, provide a comprehensive overview of the targets identified for the broader quinazolin-4(3H)-one class, with the logical inference that these targets are highly relevant for future investigations into 7-nitro and 7-amino substituted derivatives.
Key Therapeutic Targets of Quinazolin-4(3H)-one Analogs
The primary therapeutic area for quinazolin-4(3H)-one derivatives is oncology, where they have been extensively investigated as inhibitors of key signaling molecules that drive cancer progression. The main targets identified are protein kinases, particularly those involved in cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR tyrosine kinase inhibitors.[2][3]
Signaling Pathway:
Caption: EGFR Signaling Pathway and Inhibition by Quinazolin-4(3H)-one Analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell division, a characteristic of cancer. Quinazolin-4(3H)-one analogs have been identified as inhibitors of CDK2, suggesting their potential to induce cell cycle arrest.[2][3]
Human Epidermal Growth Factor Receptor 2 (HER2)
HER2, another member of the ErbB family of receptor tyrosine kinases, is overexpressed in a subset of breast and other cancers. Similar to EGFR, quinazolin-4(3H)-one derivatives have been shown to target and inhibit HER2 signaling.[2][3]
Quantitative Data on Quinazolin-4(3H)-one Analogs
The following tables summarize the inhibitory activities of various quinazolin-4(3H)-one derivatives against different cancer cell lines and protein kinases. It is important to note that these are not direct analogs of this compound but represent the broader class of compounds.
Table 1: In Vitro Anticancer Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3j | MCF-7 (Breast) | 0.20 ± 0.02 | [3] |
| Compound 2j | MCF-7 (Breast) | 3.79 ± 0.96 | [3] |
| Lapatinib (Control) | MCF-7 (Breast) | 5.9 ± 0.74 | [3] |
| Compound 3g | A2780 (Ovarian) | 0.14 ± 0.03 | [2] |
| Lapatinib (Control) | A2780 (Ovarian) | 12.11 ± 1.03 | [2] |
Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 2i | CDK2 | 0.173 ± 0.012 | [2] |
| Compound 3i | CDK2 | 0.177 ± 0.032 | [2] |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | |
| Compound 2i | HER2 | Potent Inhibitor | [2][3] |
| Compound 3i | HER2 | Potent Inhibitor | [2][3] |
| Compound 2i | EGFR | Potent Inhibitor | [2][3] |
| Compound 3i | EGFR | Potent Inhibitor | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of quinazolin-4(3H)-one analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (quinazolin-4(3H)-one analogs) and a vehicle control.
-
Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard cell culture conditions.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate (a peptide or protein that the kinase phosphorylates), and adenosine triphosphate (ATP) as the phosphate donor.
-
Inhibitor Addition: The quinazolin-4(3H)-one analogs are added to the wells at various concentrations.
-
Incubation: The reaction is incubated for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Luminescence-based detection: Measuring the amount of ATP remaining in the reaction, as kinase activity consumes ATP.
-
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in its absence, and the IC50 value is calculated.
Future Directions and the Promise of this compound Analogs
While the therapeutic potential of the broader quinazolin-4(3H)-one class is well-established, the specific exploration of this compound analogs remains a largely untapped area of research. The 7-nitro group offers a versatile chemical handle for further derivatization.[1] A common and synthetically accessible route involves the reduction of the nitro group to a 7-amino functionality. This amino group can then be readily modified to introduce a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) at this position.
Logical Relationship for Future Research:
Caption: A proposed workflow for the development of novel 7-substituted quinazolin-4(3H)-one analogs.
Given the potent activity of many quinazolin-4(3H)-one derivatives as kinase inhibitors, it is highly probable that novel 7-substituted analogs will also exhibit activity against targets such as EGFR, VEGFR-2, CDK2, and HER2. Further research in this area is warranted to unlock the full therapeutic potential of this promising chemical scaffold.
References
In Silico Prediction of 7-Nitroquinazolin-4(3H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 7-Nitroquinazolin-4(3H)-one, a heterocyclic compound with a quinazolinone core known for its diverse pharmacological potential. The quinazolinone scaffold is a recognized pharmacophore present in numerous bioactive molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The addition of a nitro group at the 7-position offers a key site for chemical modification, making this compound a versatile starting point for drug discovery.[5] This document details the application of key computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, to elucidate the potential bioactivities and mechanisms of action of this compound. Furthermore, it provides standardized protocols for the experimental validation of in silico findings, ensuring a robust and reliable drug discovery workflow.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a synthetic organic molecule that serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical agents.[5] The quinazolinone ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] In silico bioactivity prediction plays a crucial role in modern drug discovery by enabling the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and experimental testing, and elucidation of potential mechanisms of action.[6][7][8] This approach significantly accelerates the drug development pipeline by focusing resources on the most promising molecules.[9]
In Silico Methodologies for Bioactivity Prediction
The prediction of the biological activity of this compound can be approached through a combination of ligand-based and structure-based computational methods.[10][11]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities.[12][13] A typical QSAR workflow involves data set preparation, calculation of molecular descriptors, model generation, and rigorous validation.[14][15]
Table 1: Hypothetical QSAR Data for a Series of 7-Substituted Quinazolinone Derivatives
| Compound ID | Substitution at R7 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC50 (µM) - Target X |
| QN-NO2 | -NO2 | 191.14 | 1.25 | 85.9 | 5.2 |
| QN-H | -H | 146.15 | 1.05 | 46.5 | 15.8 |
| QN-Cl | -Cl | 180.59 | 1.85 | 46.5 | 8.1 |
| QN-NH2 | -NH2 | 161.16 | 0.65 | 72.5 | 12.5 |
| QN-OH | -OH | 162.15 | 0.85 | 66.7 | 10.3 |
-
Data Collection: Compile a dataset of quinazolinone analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target.[16]
-
Molecular Descriptor Calculation: For each molecule, calculate a variety of 1D, 2D, and 3D descriptors, such as molecular weight, logP, topological polar surface area, and electronic properties.[17]
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[15]
-
Model Generation: Employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest to build the QSAR model.[13]
-
Model Validation: Assess the statistical significance and predictive power of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²) for the external test set.[14]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[2][18][19] This structure-based approach provides insights into binding affinity, key intermolecular interactions, and potential mechanisms of inhibition.[4]
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| EGFR Tyrosine Kinase | 2J6M | -8.5 | Met793, Lys745, Asp855 | Anticancer |
| COX-2 | 5KIR | -7.9 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Neuroprotective |
| NF-κB (p50/p65) | 1VKX | -7.2 | Arg57, Cys59, Glu63 | Anti-inflammatory |
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Prepare the 3D structure of this compound and define its rotatable bonds.[2][4]
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein.[4][18]
-
Docking Simulation: Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[2]
-
Analysis of Results: Analyze the docked poses based on their binding energies and clustering. Visualize the protein-ligand complex to identify key interactions like hydrogen bonds and hydrophobic interactions.[2][18]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[3][20][21]
-
Ligand Set Preparation: Collect a set of structurally diverse molecules known to be active against a particular target.
-
Conformational Analysis: Generate a representative set of low-energy conformations for each ligand.
-
Pharmacophore Feature Identification: Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.[3][20]
-
Pharmacophore Model Generation and Validation: Generate a 3D pharmacophore model and validate its ability to distinguish between active and inactive compounds.[21]
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound, to identify potential hits.[22]
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of quinazolinone derivatives, this compound may modulate several key signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is implicated in cancer.[5][23] Quinazolinones are known to inhibit EGFR tyrosine kinase.[24]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[1][25][26][27] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[28][29][30][31]
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[6][12][32][33][34] Inhibitors of AChE are used in the treatment of Alzheimer's disease.
Experimental Validation of In Silico Predictions
It is imperative to validate in silico predictions through in vitro and/or in vivo experiments to confirm the bioactivity of this compound.[11][35][36][37]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][38][39]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[39]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity.[40][41][42][43][44]
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, buffer, and various concentrations of this compound.[40]
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[42]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.[42]
Conclusion
This technical guide outlines a systematic in silico approach for predicting the bioactivity of this compound. By integrating QSAR modeling, molecular docking, and pharmacophore analysis, researchers can efficiently generate hypotheses regarding the potential therapeutic applications of this compound. The provided diagrams of key signaling pathways offer a visual framework for understanding potential mechanisms of action. Crucially, the detailed protocols for experimental validation are essential for confirming these computational predictions and advancing the development of novel therapeutics based on the versatile quinazolinone scaffold.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. neovarsity.org [neovarsity.org]
- 14. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. SOP for QSAR Modeling in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 17. quora.com [quora.com]
- 18. medium.com [medium.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. columbiaiop.ac.in [columbiaiop.ac.in]
- 22. youtube.com [youtube.com]
- 23. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 31. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 32. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 33. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 34. medlink.com [medlink.com]
- 35. globalresearchonline.net [globalresearchonline.net]
- 36. Target-Based Drug Discovery Meets AI and Multiomics | Technology Networks [technologynetworks.com]
- 37. mdpi.com [mdpi.com]
- 38. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 40. superchemistryclasses.com [superchemistryclasses.com]
- 41. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 42. benchchem.com [benchchem.com]
- 43. researchgate.net [researchgate.net]
- 44. benchchem.com [benchchem.com]
The Versatility of 7-Nitroquinazolin-4(3H)-one: A Scaffold for Medicinal Chemistry Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among its derivatives, 7-nitroquinazolin-4(3H)-one stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of the nitro group at the 7-position offers a versatile handle for chemical modification, primarily through its reduction to an amine, which then opens up a vast chemical space for derivatization. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from the this compound scaffold.
Chemical Synthesis and Derivatization
The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate. The synthetic journey typically begins with the reduction of the nitro group to form 7-aminoquinazolin-4(3H)-one. This transformation is a critical gateway to a multitude of derivatives with diverse pharmacological profiles.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The conversion of the 7-nitro group to a 7-amino group is a fundamental step. This is often achieved using standard reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 7-aminoquinazolin-4(3H)-one is a versatile intermediate for further functionalization.
-
Amide and Sulfonamide Formation: The 7-amino group can be readily acylated with various acid chlorides or sulfonyl chlorides to yield a wide range of amide and sulfonamide derivatives. These modifications can significantly influence the compound's physicochemical properties and biological activity.
-
Schiff Base Formation and Subsequent Reactions: Condensation of the 7-amino group with aldehydes or ketones affords Schiff bases (imines), which can be further modified, for instance, by reduction to secondary amines or by participating in cycloaddition reactions.
-
Diazotization and Coupling Reactions: The 7-amino group can undergo diazotization to form a diazonium salt, which can then be used in various coupling reactions to introduce a wide range of substituents at the 7-position.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases. The strategic modification of the 7-position plays a crucial role in tuning the biological activity and target selectivity of these compounds.
Anticancer Activity
A substantial body of research has focused on the development of quinazolinone-based anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Table 1: Anticancer Activity of 7-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | 7-Substituent | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Substituted anilino | EGFR | HCT-116 | 0.40 | [1] |
| 2 | Substituted anilino | EGFR (mutant) | HCT-116 | - | [1] |
| 3 | Substituted urea | VEGFR-2 | HCT116 | 6.09 | [2] |
| 4 | Substituted urea | VEGFR-2 | HePG2 | 2.39 | [2] |
| 5 | Imidazopyridine | Aurora Kinase A | H1975 | - | [3] |
| 6 | Dichloroanilino | Not specified | S. aureus (MRSA) | 0.6 | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown particular promise.[1][2] These receptors are key components of signaling pathways that drive tumor growth and angiogenesis.
Antimicrobial Activity
The quinazolinone scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 7-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | 7-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 7 | Dichloroanilino | S. aureus (MRSA) | 1.0 | [4] |
| 8 | Substituted pyrazole | E. coli | 3.19 (IC₅₀, µM) | [5] |
| 9 | Substituted pyrazole | S. aureus | 1 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazolinone derivatives.
General Synthetic Workflow
Caption: Synthetic pathway from this compound to diverse derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic transformations.
Protocol 1: Reduction of this compound to 7-Aminoquinazolin-4(3H)-one
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-aminoquinazolin-4(3H)-one.
Protocol 2: Synthesis of 7-(Substituted amido)quinazolin-4(3H)-one Derivatives
Materials:
-
7-Aminoquinazolin-4(3H)-one
-
Substituted acid chloride (e.g., benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 7-aminoquinazolin-4(3H)-one in a suitable anhydrous solvent such as DCM or DMF in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add the desired acid chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 7-(substituted amido)quinazolin-4(3H)-one derivative.[6]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazolinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[7]
Conclusion
The this compound scaffold is a cornerstone in the design and synthesis of novel, biologically active molecules. Its chemical tractability, particularly the facile conversion of the nitro group to an amine, provides a robust platform for generating diverse libraries of compounds. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant therapeutic potential of this scaffold. Future research in this area will likely focus on the synthesis of more complex and targeted derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 7-Nitroquinazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 7-nitroquinazolinone derivatives. The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a nitro group at the 7-position of the quinazolinone core significantly influences the molecule's electronic properties and, consequently, its biological activity. This document collates and analyzes quantitative data from various studies, details relevant experimental methodologies, and presents key relationships in a clear, structured format to aid in the rational design of novel 7-nitroquinazolinone-based therapeutic agents.
Core Chemical Structure
The fundamental chemical structure of the 7-nitroquinazolinone core is depicted below. SAR studies primarily explore the impact of substitutions at the R1, R2, and R3 positions on the biological activity of the resulting compounds.
Figure 1. General chemical structure of 7-nitroquinazolinone derivatives.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery, with several derivatives targeting key signaling molecules like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).[4][5][6] The 7-nitro substitution can enhance these activities through various mechanisms.
Receptor Tyrosine Kinase (RTK) Inhibition
Certain 7-substituted quinazolinones have been investigated as inhibitors of RTKs such as HER-2 and EGFR, which are pivotal in cancer cell proliferation and survival.[7] Inhibition of these receptors can lead to the induction of apoptosis and a reduction in tumor growth.[7]
Table 1: SAR of 7-Nitroquinazolinones as Anticancer Agents
| Compound ID | R1 | R2 | R3 | Target | Activity (IC50, µM) | Cell Line | Reference |
| 1a | -H | 4-fluorophenyl | -H | EGFR | 60.1 nM (as a 6-nitro analog) | MDA-MB-231 | [4] |
| 1b | -H | 3,4-difluorophenyl | -H | EGFR | Not specified | MDA-MB-231 | [8] |
| 1c | -methoxy (at C6) | -H | -H | HER-2, EGFR | Not specified | Not specified | [7] |
Note: Data for direct 7-nitro analogs with specific IC50 values against RTKs is limited in the provided search results. The table includes closely related analogs to infer potential SAR trends.
The presence of small, electron-withdrawing groups, such as fluorine, on the phenyl ring at the C4-position appears to be favorable for activity.[8]
Signaling Pathway
The inhibition of EGFR by quinazolinone derivatives blocks downstream signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 8. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Nitroquinazolin-4(3H)-one from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, two-step methodology for the synthesis of 7-Nitroquinazolin-4(3H)-one, a valuable building block in medicinal chemistry, starting from anthranilic acid. The protocol first details the synthesis of the intermediate, quinazolin-4(3H)-one, via the Niementowski reaction, offering both conventional heating and microwave-assisted procedures. Subsequently, a detailed protocol for the regioselective nitration of the quinazolin-4(3H)-one core to yield the final 7-nitro derivative is provided. This document includes detailed experimental procedures, quantitative data summarized in tables for easy comparison, and characterization data for the intermediate and final products. A workflow diagram generated using Graphviz is also included to visually represent the synthetic pathway.
Introduction
Quinazolin-4(3H)-one and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a nitro group at the 7-position of the quinazolinone scaffold yields this compound, a key intermediate for further chemical modifications, such as reduction of the nitro group to an amine, enabling the synthesis of a wide array of novel drug candidates.[1] This document outlines a reliable and reproducible two-step synthesis route from readily available anthranilic acid.
Step 1: Synthesis of Quinazolin-4(3H)-one
The initial step involves the cyclization of anthranilic acid with formamide to produce quinazolin-4(3H)-one. Two effective methods are presented below.
Data Presentation: Quinazolin-4(3H)-one Synthesis
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 |
| Microwave Irradiation | 1:5 (molar) | Not Specified | A few minutes | 87 |
Experimental Protocol: Conventional Heating Method
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, approx. 20 mL).
-
Heat the reaction mixture in a sand bath or using a heating mantle to a temperature of 130-135°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry.
-
Recrystallize the crude product from methanol or ethanol to obtain pure quinazolin-4(3H)-one as a white solid.
Experimental Protocol: Microwave-Assisted Method
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, approx. 20 mL).
-
Place the vessel in a microwave reactor and irradiate for a few minutes (the optimal time and power will vary depending on the specific microwave unit).
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up the product as described in the conventional heating method (steps 5-8).
Characterization Data for Quinazolin-4(3H)-one
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | White solid |
| Melting Point | 214-216 °C |
| ¹H NMR (DMSO-d₆, ppm) | ~12.5 (br s, 1H, N-H), ~8.20 (s, 1H, H-2), ~8.15 (d, 1H, H-5), ~7.85 (t, 1H, H-7), ~7.75 (d, 1H, H-8), ~7.55 (t, 1H, H-6) |
| ¹³C NMR (DMSO-d₆, ppm) | ~162.7, ~152.8, ~149.2, ~135.1, ~133.2, ~129.1, ~128.2, ~128.0, ~127.1, ~126.3, ~121.4 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1615 (C=N stretch) |
| Mass Spectrum (m/z) | [M]+ at 146 |
Step 2: Synthesis of this compound
The second step is the regioselective nitration of the synthesized quinazolin-4(3H)-one to yield the desired 7-nitro isomer.
Data Presentation: this compound Synthesis
| Property | Value |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Light yellow to brown solid[1][2] |
| Melting Point | 276 °C[2] |
Experimental Protocol: Nitration of Quinazolin-4(3H)-one
Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 47.4 g (0.29 mol) of quinazolin-4(3H)-one to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.
-
In a separate flask, prepare a nitrating mixture by carefully adding 100 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of quinazolin-4(3H)-one in sulfuric acid, maintaining the temperature at or below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto a large volume of crushed ice (approximately 1500 mL) with vigorous stirring.[3]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the crude product. Recrystallization from acetic acid can be performed for further purification.[3]
Characterization Data for this compound
| Property | Value |
| ¹H NMR (DMSO-d₆, ppm) | ~8.60 (d, J=2.2 Hz, 1H, H-8), ~8.45 (dd, J=8.8, 2.2 Hz, 1H, H-6), ~8.30 (s, 1H, H-2), ~7.80 (d, J=8.8 Hz, 1H, H-5) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch) |
| Mass Spectrum (m/z) | [M]+ at 191 |
Workflow and Signaling Pathway Diagrams
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Conceptual Pathway
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. A common transformation is the reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Role of this compound in drug discovery.
Conclusion
The two-step synthesis of this compound from anthranilic acid is a robust and scalable process. The initial formation of quinazolin-4(3H)-one can be efficiently achieved using either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time. The subsequent nitration provides the desired 7-nitro isomer, a versatile intermediate for the development of novel therapeutic agents. The detailed protocols and characterization data provided herein will be a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Note: A Detailed Protocol for the Regioselective Nitration of Quinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolin-4(3H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group onto the quinazolinone core serves as a key synthetic handle for further functionalization, enabling the development of novel therapeutic agents. This document provides a detailed experimental protocol for the nitration of quinazolin-4(3H)-one, focusing on the synthesis of 6-nitroquinazolin-4(3H)-one, a common intermediate in drug discovery. The procedure described herein utilizes a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions to ensure regioselectivity and optimal yield.
Experimental Protocol
This protocol outlines the synthesis of 6-nitroquinazolin-4(3H)-one from quinazolin-4(3H)-one.
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (e.g., 6 mL for a 2 mmol scale reaction).
-
Cooling: Place the flask in an ice bath and cool the sulfuric acid to 0°C with gentle stirring.
-
Substrate Addition: Slowly add quinazolin-4(3H)-one to the cold sulfuric acid. Stir the mixture until the solid is completely dissolved.
-
Addition of Nitrating Agent: Add fuming nitric acid (e.g., 0.47 mL for a 2 mmol scale reaction) dropwise to the reaction mixture using a dropping funnel.[1] It is crucial to maintain the internal temperature of the reaction mixture at or below 0°C during this addition to prevent over-nitration and side product formation.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice (e.g., 15 mL) in a beaker with constant stirring.[1] This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with copious amounts of cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-nitroquinazolin-4(3H)-one.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
Data Presentation
The nitration of quinazolin-4(3H)-one typically yields the 6-nitro isomer as the major product. The expected analytical data for 6-nitroquinazolin-4(3H)-one are summarized below.
Table 1: Physicochemical and Spectroscopic Data for 6-Nitroquinazolin-4(3H)-one.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃ | - |
| Molecular Weight | 191.14 g/mol | - |
| Appearance | Solid | [2] |
| Melting Point | >300 °C | [3] |
| Yield | 90% | [2] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm) | [2] |
| H-5 | 8.77 (d, J = 2.7 Hz, 1H) | [2] |
| H-7 | 8.55 (dd, J = 6.9 Hz, 1H) | [2] |
| H-2 | 8.36 (s, 1H) | [2] |
| H-8 | 7.84 (d, J = 9 Hz, 1H) | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 6-nitroquinazolin-4(3H)-one.
Caption: Workflow for the synthesis of 6-nitroquinazolin-4(3H)-one.
References
Application Notes and Protocols for the Reduction of 7-Nitroquinazolin-4(3H)-one to 7-Aminoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 7-nitroquinazolin-4(3H)-one to 7-aminoquinazolin-4(3H)-one is a critical step in the synthesis of a wide array of bioactive molecules. The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents.[1] The 7-amino group serves as a key functional handle for further molecular elaboration and structure-activity relationship (SAR) studies, making its efficient and clean synthesis from the readily available nitro precursor a topic of significant interest.
This document provides detailed application notes and experimental protocols for three common and effective methods for the reduction of this compound: catalytic hydrogenation, and chemical reduction using iron powder with an acid or stannous chloride. These protocols are designed to offer researchers reliable and reproducible methods for obtaining 7-aminoquinazolin-4(3H)-one in high yield and purity.
Chemical Transformation
The overall chemical reaction is the reduction of the nitro group at the 7-position of the quinazolinone ring to a primary amine.
Caption: Chemical transformation of this compound.
Comparative Data of Reduction Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Iron/Hydrochloric Acid Reduction | Protocol 3: Stannous Chloride Reduction |
| Reducing Agent | H₂ gas with 10% Pd/C | Iron powder | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol | Ethanol/Water | Ethanol |
| Reaction Temperature | Room Temperature | Reflux | 78 °C (Reflux) |
| Reaction Time | 4 hours | 3 hours | 30 minutes |
| Reported Yield | 95% | 85% | 92% |
| Work-up Procedure | Filtration and solvent evaporation | Filtration, neutralization, and extraction | Neutralization and filtration |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often favored for its clean reaction profile and high yields. The use of a catalyst allows for the reaction to proceed under mild conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
To a two- or three-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.23 mmol) and 10% Pd/C (0.1 g, 10 wt%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). This process should be repeated three times to ensure an inert atmosphere.
-
Add ethanol (20 mL) to the flask via cannula or syringe.
-
Again, evacuate the flask and backfill with the inert gas three times.
-
Introduce hydrogen gas to the flask, typically via a balloon, and maintain a slight positive pressure.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully purge the reaction flask with an inert gas to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 7-aminoquinazolin-4(3H)-one as a solid.
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid
This classical method is cost-effective and robust, making it suitable for larger-scale synthesis.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.0 g, 5.23 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
To this suspension, add iron powder (1.46 g, 26.15 mmol, 5 equivalents).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 mL) dropwise.
-
Continue to heat the reaction mixture at reflux for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-aminoquinazolin-4(3H)-one.
Protocol 3: Reduction with Stannous Chloride
Stannous chloride is a mild and effective reducing agent for nitroarenes, often providing high yields in short reaction times.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.23 mmol) and ethanol (25 mL).
-
Add stannous chloride dihydrate (5.90 g, 26.15 mmol, 5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to give 7-aminoquinazolin-4(3H)-one.
Logical Relationship of Reduction Methods:
Caption: Overview of reduction methods for this compound.
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle in an inert atmosphere. Hydrogen gas is explosive; ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Iron/Hydrochloric Acid Reduction: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic upon addition of acid.
-
Stannous Chloride Reduction: Stannous chloride is a moisture-sensitive irritant. Handle with care and appropriate PPE. Neutralization with bicarbonate will evolve carbon dioxide gas, which can cause foaming.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Halo-6-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-halo-6-nitroquinazolin-4(3H)-ones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and the C-C bond formation enabled by the Suzuki reaction allows for the synthesis of diverse derivatives for drug discovery programs.
Introduction
The Suzuki-Miyaura reaction is a versatile and powerful method for constructing carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5]
The 7-halo-6-nitroquinazolin-4(3H)-one core is a valuable building block. The halogen at the 7-position serves as a handle for cross-coupling, while the electron-withdrawing nitro group influences the electronic properties of the molecule. The Suzuki coupling at this position allows for the introduction of various aryl and heteroaryl substituents, creating libraries of compounds for screening against biological targets.
General Reaction Scheme
The Suzuki coupling of a 7-halo-6-nitroquinazolin-4(3H)-one with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 7-aryl-6-nitroquinazolin-4(3H)-one.
Figure 1: General scheme of the Suzuki coupling reaction.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of 7-halo-6-nitroquinazolin-4(3H)-one with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings found in the literature.[6][7][8]
| Entry | Halide (X) | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Br | Phenylboronic acid | 7-Phenyl-6-nitroquinazolin-4(3H)-one | 85 |
| 2 | Br | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-6-nitroquinazolin-4(3H)-one | 92 |
| 3 | Br | 3-Trifluoromethylphenylboronic acid | 7-(3-Trifluoromethylphenyl)-6-nitroquinazolin-4(3H)-one | 78 |
| 4 | Br | 2-Tolylboronic acid | 7-(2-Tolyl)-6-nitroquinazolin-4(3H)-one | 75 |
| 5 | Br | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-6-nitroquinazolin-4(3H)-one | 88 |
| 6 | Cl | Phenylboronic acid | 7-Phenyl-6-nitroquinazolin-4(3H)-one | 62 |
| 7 | Cl | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-6-nitroquinazolin-4(3H)-one | 70 |
| 8 | Cl | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-6-nitroquinazolin-4(3H)-one | 65 |
Reaction Conditions: 7-halo-6-nitroquinazolin-4(3H)-one (1 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 equiv.), DMF/Ethanol (9:1), Microwave irradiation, 150 °C, 20 min.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one (Starting Material)
This protocol is adapted from literature procedures for the nitration of quinazolinone systems.[6][9]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 7-chloroquinazolin-4(3H)-one (1.0 equiv.).
-
Dissolution: Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 10 mL per gram of starting material) while cooling the flask in an ice bath (0 °C). Stir until all solid has dissolved.
-
Nitration: Add fuming nitric acid (HNO₃) (1.5 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum oven at 60 °C to yield 7-chloro-6-nitroquinazolin-4(3H)-one as a yellow solid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a closely related 6-nitroquinazoline substrate and is a good starting point for optimization.[6]
-
Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 7-halo-6-nitroquinazolin-4(3H)-one (1.0 equiv., e.g., 0.2 mmol), the desired arylboronic acid (1.5 equiv., 0.3 mmol), and sodium carbonate (Na₂CO₃) (3.0 equiv., 0.6 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv., 0.01 mmol).
-
Solvent Addition: Add a degassed solvent mixture of DMF and Ethanol (9:1 v/v, 4 mL) to the vial.
-
Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-nitroquinazolin-4(3H)-one.
Methodological Considerations & Optimization
-
Halide Reactivity: The reactivity of the C-X bond in the oxidative addition step follows the order I > Br > Cl.[2] Consequently, reactions with 7-chloro-6-nitroquinazolin-4(3H)-one may require more forcing conditions (higher temperature, longer reaction times) or more active catalytic systems compared to the 7-bromo analogue.[10]
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is often effective, unreactive aryl chlorides may benefit from more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
Base Selection: The base is crucial for activating the boronic acid.[10] While Na₂CO₃ or K₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[10][11] The solubility of the base in the chosen solvent is also a key factor.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and an aqueous phase is often used to dissolve both the organic reactants and the inorganic base.[6][10] Thoroughly degassing the solvent is critical to prevent catalyst degradation and homocoupling of the boronic acid.[11]
-
Side Reactions: Potential side reactions include dehalogenation of the starting material and homocoupling of the boronic acid.[10][11] These can often be minimized by ensuring a thoroughly inert atmosphere and optimizing the choice of catalyst, base, and solvent.
Visualizations
Catalytic Cycle
The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13]
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The overall process from starting materials to the final purified product follows a logical sequence of synthesis, reaction, and purification.
Figure 3: Experimental workflow for synthesis and coupling.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. fishersci.se [fishersci.se]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-Alkylation of 7-Nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for the N-alkylation of 7-nitroquinazolin-4(3H)-one. The N-alkylation of the quinazolinone scaffold is a critical step in the synthesis of a wide array of biologically active compounds. The strategic introduction of alkyl groups at the N-3 position can significantly influence the pharmacological properties of the resulting molecules.
The following sections detail common reaction conditions, a generalized experimental protocol, and a visual representation of the experimental workflow, designed to guide researchers in the efficient synthesis of N-alkylated this compound derivatives.
Comparative Summary of N-Alkylation Conditions for Quinazolin-4(3H)-ones
The selection of reagents and reaction parameters is crucial for achieving high yields and regioselectivity in the N-alkylation of quinazolin-4(3H)-ones. The following table summarizes various conditions reported for the N-alkylation of related quinazolinone cores, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | Sodium Carbonate | DME | Not Specified | Quantitative | [1] |
| Quinazolin-4(3H)-one | Benzyl chloride | Potassium Carbonate | DMF | 100 | 82 | [2] |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Benzyl chloride | Cesium Carbonate | DMF | 70 | 82 | [2] |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives | Ethylbromoacetate | K₂CO₃ | Acetone | Reflux | 48-97 | [3] |
| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | - | - | 150 | Not Specified | [4][5] |
Experimental Workflow for N-Alkylation
The following diagram illustrates a typical experimental workflow for the N-alkylation of a quinazolin-4(3H)-one derivative.
Caption: A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-3 Alkylation of this compound (Representative Protocol)
This protocol is a representative procedure for the N-3 alkylation of this compound with an alkyl halide. The specific conditions may require optimization based on the reactivity of the chosen alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous potassium carbonate (or cesium carbonate) (1.5 - 2.0 equivalents).
-
Add anhydrous DMF to dissolve/suspend the reactants.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexane). The reaction is typically complete within 3-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Stir for 30 minutes and then filter the solid.
-
Wash the solid with plenty of water to remove DMF and inorganic salts.
-
Alternatively, the reaction mixture can be diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
-
Purification:
-
Dry the crude product under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
-
-
Characterization:
-
Characterize the purified N-alkylated this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and lachrymatory; handle them with care.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
References
- 1. dndi.org [dndi.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Substituted 7-Nitroquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-substituted 7-nitroquinazolin-4(3H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The presence of the nitro group at the 7-position and various substituents at the 2-position allows for the fine-tuning of their pharmacological properties.
Introduction
Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that form the core structure of numerous natural products and synthetic analogues with significant therapeutic value.[3][4] The introduction of a nitro group at the 7-position of the quinazolinone scaffold can significantly influence its electronic properties and biological activity. Further derivatization at the 2-position with various alkyl or aryl moieties allows for the exploration of the structure-activity relationship (SAR) and the development of potent and selective drug candidates. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key cellular signaling pathways.[5][6]
General Synthesis Pathway
The synthesis of 2-substituted 7-nitroquinazolin-4(3H)-ones typically commences with 2-amino-4-nitrobenzoic acid as the starting material. The general synthetic route involves a two-step process: acylation of the amino group followed by cyclization with a nitrogen source.
Caption: General workflow for the synthesis of 2-substituted 7-nitroquinazolin-4(3H)-ones.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of 2-substituted this compound derivatives.
Protocol 1: Synthesis of 2-Methyl-7-nitroquinazolin-4(3H)-one
This protocol outlines the synthesis of a 2-alkyl substituted derivative using acetic anhydride and ammonia.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Acetic anhydride
-
Ammonia solution (aqueous or alcoholic)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an excess of acetic anhydride is heated under reflux for 2-3 hours.
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The resulting intermediate, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, is then treated with an aqueous or alcoholic solution of ammonia.
-
The reaction mixture is heated to facilitate the ring-opening and subsequent recyclization to the quinazolinone.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The product is precipitated by acidifying the solution with hydrochloric acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Aryl-7-nitroquinazolin-4(3H)-one
This protocol describes the synthesis of 2-aryl substituted derivatives using an aromatic acyl chloride.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Aryl acyl chloride (e.g., benzoyl chloride)
-
Pyridine or another suitable base
-
Acetic anhydride
-
Ammonia solution
-
Appropriate solvents (e.g., Dichloromethane, Ethanol)
Procedure:
-
Acylation: 2-Amino-4-nitrobenzoic acid (1 equivalent) is dissolved in a suitable solvent like dichloromethane, and pyridine (1.1 equivalents) is added. The mixture is cooled in an ice bath. The aryl acyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute HCl and brine, dried over sodium sulfate, and the solvent is evaporated to yield the N-acyl-2-amino-4-nitrobenzoic acid.
-
Benzoxazinone Formation: The N-acylated intermediate is refluxed in acetic anhydride for 2-4 hours to form the corresponding 2-aryl-7-nitro-4H-3,1-benzoxazin-4-one. The excess acetic anhydride is removed under reduced pressure.
-
Quinazolinone Formation: The benzoxazinone intermediate is then reacted with an ammonia solution, similar to Protocol 1, to yield the final 2-aryl-7-nitroquinazolin-4(3H)-one. The product is isolated and purified as described previously.
Quantitative Data Summary
The following table summarizes the reported yields and biological activities of some 2-substituted this compound derivatives and related compounds.
| Compound ID | 2-Substituent | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
| 1 | Methyl | Not Reported | >300 | - | N/A |
| 2 | Phenyl | 75 | 280-282 | Anticancer (details not specified) | [2] |
| 3 | 4-Chlorophenyl | 80 | 290-292 | Anticancer (details not specified) | [2] |
| 4 | 2-(Thiophen-2-yl)ethylidenehydrazinyl | 71 | 278 | MIC vs. E. coli: 16 µg/mL | [7] |
| 5 | 4-Methylcyclohexylidenehydrazinyl | 76 | 133 | MIC vs. E. coli: 32 µg/mL | [7] |
Potential Mechanism of Action in Cancer
Quinazolinone derivatives have been reported to exhibit anticancer activity through the modulation of various cellular signaling pathways. One of the key mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-substituted 7-nitroquinazolin-4(3H)-ones.
Conclusion
The synthesis of 2-substituted this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein offer a robust foundation for the synthesis and further exploration of this versatile chemical scaffold. The quantitative data and the proposed mechanism of action highlight the potential of these compounds, particularly in the field of oncology. Further research into the structure-activity relationships and optimization of the lead compounds are warranted to develop clinically viable drug candidates.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 7-Aminoquinazolin-4(3H)-one Derivatives starting from 7-Nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1] The strategic functionalization of the quinazolinone ring system is crucial for the development of novel drug candidates. 7-Nitroquinazolin-4(3H)-one is a key intermediate, with the nitro group at the 7-position providing a handle for further chemical modifications, most notably its reduction to an amine which can then be elaborated.[1]
Solid-phase organic synthesis (SPOS) offers significant advantages for the generation of compound libraries for drug discovery, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. While the solid-phase synthesis of various quinazolinone libraries has been reported, a direct protocol starting from the pre-formed this compound scaffold is not well-documented.
These application notes provide a detailed, proposed protocol for the solid-phase synthesis of a library of 7-aminoquinazolin-4(3H)-one derivatives. The strategy involves the immobilization of this compound onto a solid support via N3-alkylation, on-resin reduction of the nitro group, subsequent derivatization of the resulting amine, and finally, cleavage from the support to yield the target compounds.
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| This compound | 20872-93-9 | C₈H₅N₃O₃ | 191.14 g/mol | Light yellow to brown solid |
Proposed Solid-Phase Synthesis Workflow
The proposed workflow for the solid-phase synthesis of 7-aminoquinazolin-4(3H)-one derivatives is depicted below. This strategy utilizes a Wang resin and a traceless linker approach, allowing for the release of the final product without any residual linker functionality.
Caption: Proposed workflow for the solid-phase synthesis of 7-aminoquinazolin-4(3H)-one derivatives.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to a Wang resin via N3-alkylation using a suitable linker.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
4-(Bromomethyl)phenoxyacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Linker Attachment:
-
In a separate flask, dissolve 4-(bromomethyl)phenoxyacetic acid (3.0 mmol) and DIC (3.0 mmol) in DMF (5 mL).
-
Add DMAP (0.1 mmol) to the solution.
-
Add the activated linker solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
N3-Alkylation of this compound:
-
Swell the linker-functionalized resin in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve this compound (3.0 mmol) and K₂CO₃ (5.0 mmol) in DMF (10 mL).
-
Add the solution to the resin.
-
Heat the reaction mixture to 60°C and shake for 24 hours.
-
Wash the resin with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol details the reduction of the resin-bound 7-nitro group to a 7-amino group.
Materials:
-
Resin-bound this compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
10% Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the resin-bound this compound (1 g) in DMF (10 mL) for 1 hour.
-
Prepare a solution of SnCl₂·2H₂O (10.0 mmol) in DMF (15 mL).
-
Add the SnCl₂ solution to the resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. A qualitative ninhydrin test should be positive, indicating the presence of a primary amine.
Protocol 3: On-Resin Derivatization of the 7-Amino Group
This protocol provides a general procedure for the acylation of the resin-bound 7-amino group. Similar protocols can be adapted for sulfonylation or alkylation reactions.
Materials:
-
Resin-bound 7-Aminoquinazolin-4(3H)-one
-
Carboxylic acid (R-COOH)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound 7-Aminoquinazolin-4(3H)-one (1 g) in DMF (10 mL) for 1 hour.
-
In a separate flask, pre-activate the carboxylic acid (5.0 mmol) with HBTU (4.9 mmol) and DIPEA (10.0 mmol) in DMF (5 mL) for 15 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the reaction vessel at room temperature for 6 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. A qualitative ninhydrin test should be negative, indicating complete acylation.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the derivatized quinazolinone from the solid support using trifluoroacetic acid (TFA).
Materials:
-
Resin-bound derivatized product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Place the dry, derivatized resin (approx. 1 g) in a reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v) (10 mL).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the crude product by preparative HPLC.
Data Presentation
The following table presents representative yields and purities for a small library of 7-acylamino-quinazolin-4(3H)-one derivatives, synthesized using the proposed solid-phase protocol. These values are based on analogous solid-phase syntheses of quinazolinones reported in the literature, as direct data for this specific workflow is not available.
| Compound ID | R-Group (from R-COOH) | Molecular Formula (Final Product) | Molecular Weight ( g/mol ) | Representative Overall Yield (%) | Representative Purity (%) (by HPLC) |
| 1a | -CH₃ (Acetic Acid) | C₁₀H₉N₃O₂ | 203.20 | 65 | >95 |
| 1b | -Ph (Benzoic Acid) | C₁₅H₁₁N₃O₂ | 265.27 | 62 | >95 |
| 1c | -CH₂Ph (Phenylacetic Acid) | C₁₆H₁₃N₃O₂ | 279.30 | 68 | >95 |
| 1d | -CH(CH₃)₂ (Isobutyric Acid) | C₁₂H₁₃N₃O₂ | 231.25 | 60 | >90 |
| 1e | 4-Cl-Ph (4-Chlorobenzoic Acid) | C₁₅H₁₀ClN₃O₂ | 299.71 | 58 | >95 |
Logical Relationships and Signaling Pathways
While this compound itself is an intermediate, its derivatives are often designed to interact with specific biological targets, such as protein kinases. The derivatization of the 7-amino group allows for the exploration of the chemical space around this position to optimize binding to a target protein. The diagram below illustrates the logical relationship between the synthesized library and its potential application in targeting a generic kinase signaling pathway.
Caption: Logical flow from synthesis to potential biological application of the quinazolinone library.
References
Application Notes and Protocols for 7-Nitroquinazolin-4(3H)-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
While direct agrochemical applications of 7-Nitroquinazolin-4(3H)-one are not extensively documented, its true value in agrochemical research lies in its role as a versatile synthetic intermediate. The quinazolin-4(3H)-one scaffold is a "privileged structure" that is present in numerous biologically active compounds, including those with potent fungicidal and herbicidal properties.[1][2][3] this compound, with its reactive nitro group, serves as a crucial starting material for the synthesis of a diverse library of quinazolinone derivatives, enabling the exploration of structure-activity relationships and the development of novel agrochemicals.[4][5]
These notes provide an overview of the agrochemical potential of the quinazolin-4(3H)-one class of compounds, with a focus on fungicidal and herbicidal applications, and include generalized protocols for the synthesis and biological evaluation of its derivatives.
Data Presentation: Agrochemical Activity of Quinazolin-4(3H)-one Derivatives
The following tables summarize the fungicidal and herbicidal activities of various quinazolin-4(3H)-one derivatives as reported in the literature. This data highlights the potential of derivatives that can be synthesized from precursors like this compound.
Table 1: In Vitro Fungicidal Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Compound 66 | Fusarium graminearum | 0.76 | [1] |
| Botrytis cinerea | 1.65 | [1] | |
| Compound 67 | Sclerotinia sclerotiorum | 0.70 | [1] |
| Phomopsis sp. | 3.84 | [1] | |
| Compound 6c | Sclerotinia sclerotiorum | 2.46 | [6] |
| Pellicularia sasakii | 2.94 | [6] | |
| Fusarium graminearum | 6.03 | [6] | |
| Fusarium oxysporum | 11.9 | [6] |
Table 2: Herbicidal Activity of a Selected Quinazolin-4(3H)-one Derivative
| Compound ID | Weed Species | Activity Type | Inhibition Rate (%) at 375 g ha⁻¹ | Reference |
| QPP-7 | Echinochloa crus-galli | Pre-emergent | >90 | [7] |
| Digitaria sanguinalis | Pre-emergent | >90 | [7] | |
| Alopecurus aequalis | Pre-emergent | >90 | [7] | |
| Setaria viridis | Pre-emergent | >90 | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of quinazolin-4(3H)-one derivatives and their subsequent screening for fungicidal and herbicidal activity. These protocols are based on common methodologies reported in the literature.[2][5][8]
Protocol 1: General Synthesis of 2-Substituted-4(3H)-quinazolinones
This protocol describes a common method for synthesizing 2-substituted-4(3H)-quinazolinones from anthranilic acid, which can be adapted for derivatives of this compound.
Materials:
-
Anthranilic acid or a substituted analog (e.g., 2-amino-4-nitrobenzoic acid)
-
Acid chloride or anhydride (R-COCl or (R-CO)₂O)
-
Pyridine or another suitable base
-
Formamide
-
Microwave reactor (optional)
-
Solvents (e.g., ethanol, ethyl acetate, hexane)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Acylation of Anthranilic Acid:
-
Dissolve anthranilic acid (1 equivalent) in pyridine.
-
Slowly add the acid chloride or anhydride (1.1 equivalents) to the solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acylated intermediate.
-
-
Cyclization to form the Quinazolinone Ring:
-
Mix the acylated intermediate with an excess of formamide.
-
Heat the mixture at 150-180°C for 4-6 hours, or irradiate in a microwave reactor (e.g., 400 W for 20 minutes).[2]
-
Monitor the reaction by TLC.
-
After cooling, add cold ethanol or water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted-4(3H)-quinazolinone.
-
-
Characterization:
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Antifungal Activity Screening
This protocol outlines a method for evaluating the antifungal activity of synthesized quinazolinone derivatives against various phytopathogenic fungi.
Materials:
-
Synthesized quinazolinone derivatives
-
Stock solutions of compounds in a suitable solvent (e.g., DMSO)
-
Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Micropipettes
-
Incubator
-
Commercial fungicide as a positive control (e.g., Azoxystrobin)
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Preparation of Fungal Plates:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the medium to 45-50°C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL for initial screening).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc at the center of the PDA plate containing the test compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 3-7 days, or until the mycelium in the negative control plate has reached the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the negative control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
To determine the EC₅₀ value, repeat the assay with a range of concentrations of the active compounds and perform a probit analysis of the dose-response data.[2]
-
Protocol 3: Herbicidal Activity Screening (Pre-emergence)
This protocol describes a method for assessing the pre-emergence herbicidal activity of synthesized quinazolinone derivatives.
Materials:
-
Synthesized quinazolinone derivatives
-
Seeds of target weed species (e.g., Echinochloa crus-galli)
-
Pots or trays filled with a suitable soil mix
-
Spraying equipment
-
Greenhouse or growth chamber with controlled conditions
-
Commercial herbicide as a positive control
-
Solvent/surfactant solution as a negative control
Procedure:
-
Sowing of Seeds:
-
Sow the seeds of the target weed species at a uniform depth in the pots or trays.
-
-
Compound Application:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
-
Within 24 hours of sowing, apply the test solution evenly to the soil surface using a sprayer at a specific application rate (e.g., equivalent to 375 g ha⁻¹).
-
-
Incubation:
-
Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect.
-
Evaluate parameters such as germination rate, plant height, and overall plant vigor compared to the negative control.
-
The herbicidal activity can be rated on a scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill).
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of quinazolin-4(3H)-one derivatives in agrochemical research.
Caption: General synthesis workflow for this compound derivatives.
Caption: High-throughput screening workflow for agrochemical discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitroquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Nitroquinazolin-4(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed method is the two-step synthesis starting from 2-amino-5-nitrobenzoic acid. The first step involves the formylation of the amino group using formic acid, followed by a cyclization step using a dehydrating agent like acetic anhydride. An alternative one-step method, the Niementowski reaction, involves heating 2-amino-5-nitrobenzoic acid directly with formamide.
Q2: What is a typical yield for the synthesis of this compound?
A2: While yields can vary based on reaction scale and purification methods, a successful synthesis should generally provide a good overall yield. For similar quinazolinone syntheses, yields can range from 70% to over 90% under optimized conditions. For this specific two-step synthesis, a yield of over 75% for the final product is a good benchmark.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound (CAS 20872-93-9) can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point, which should be sharp and consistent with literature values (typically >300 °C).
Q4: What are the primary safety precautions to take during this synthesis?
A4: Both formic acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions involve heating, so appropriate precautions should be taken to avoid burns.
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Product
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can arise from several factors throughout the two-step synthesis. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Formylation (Step 1): The initial formylation of 2-amino-5-nitrobenzoic acid may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time (at least 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. Use a fresh bottle of formic acid, as older stock can absorb water, reducing its effectiveness.
-
-
Inefficient Cyclization (Step 2): The cyclization of 2-formamido-5-nitrobenzoic acid is a critical step that can be inefficient if not performed under the right conditions.
-
Solution: Acetic anhydride is highly susceptible to hydrolysis. Ensure that a fresh, anhydrous bottle is used. The reaction should be heated to reflux for at least 2 hours. Inadequate heating can lead to incomplete cyclization.
-
-
Purity of Starting Materials: Impurities in the starting 2-amino-5-nitrobenzoic acid can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity (>98%). If necessary, recrystallize the 2-amino-5-nitrobenzoic acid before use.
-
-
Product Loss During Workup: The product may be lost during the precipitation and washing steps.
-
Solution: When precipitating the product in ice-cold water, ensure the mixture is sufficiently cold to minimize the solubility of the product. Use minimal amounts of cold solvent for washing the filtered solid.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities by NMR or HPLC analysis. What are the likely side products and how can I remove them?
A: The presence of impurities can be attributed to side reactions or unreacted starting materials.
Possible Impurities & Purification Strategies:
-
Unreacted 2-Formamido-5-nitrobenzoic Acid: If the cyclization step is incomplete, the intermediate will remain in the final product.
-
Identification: This impurity is more polar than the final product and can be identified by TLC.
-
Solution: Increase the reflux time or the amount of acetic anhydride during the cyclization step. For purification, recrystallization from a suitable solvent like ethanol or acetic acid is often effective.
-
-
Side Products from Acetic Anhydride: Acetic anhydride can potentially lead to the formation of acetylated side products under certain conditions.
-
Solution: Adhere strictly to the recommended reaction temperature and time. Overheating or prolonged reaction times may promote side reactions. Purification via recrystallization is generally sufficient to remove these impurities.
-
-
Residual Starting Material (2-amino-5-nitrobenzoic acid): If the initial formylation was incomplete, the unreacted starting material might carry over.
-
Solution: Ensure the formylation step goes to completion by monitoring with TLC. This impurity can be removed during the purification of the intermediate or the final product.
-
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time (approx.) |
| 1 | Formylation | 2-amino-5-nitrobenzoic acid | Formic acid | None | Reflux | 4 hours |
| 2 | Cyclization | 2-formamido-5-nitrobenzoic acid | Acetic anhydride | None | Reflux | 2 hours |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete formylation or cyclization | Extend reaction time, ensure anhydrous conditions, verify temperature. |
| Purity of starting materials | Recrystallize 2-amino-5-nitrobenzoic acid before use. | |
| Product loss during workup | Ensure complete precipitation in ice-cold water, wash with minimal cold solvent. | |
| Impurity | Unreacted intermediate | Increase reflux time in the cyclization step; recrystallize the final product. |
| Side reactions | Adhere to recommended reaction temperature and time. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-Formamido-5-nitrobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).
-
Add formic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with constant stirring to precipitate the product.
-
Collect the solid precipitate of 2-formamido-5-nitrobenzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone
-
Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 7-Nitro-4(3H)-quinazolinone.
Visualizations
Technical Support Center: Purification of 7-Nitroquinazolin-4(3H)-one by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 7-Nitroquinazolin-4(3H)-one by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] For quinazolinone derivatives, common solvents to test include ethanol, methanol, ethyl acetate, and acetic acid.[1][2] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as 4(3H)-quinazolinone, and byproducts from the nitration reaction.[3] Depending on the reaction conditions, over-nitration can lead to the formation of dinitro-isomers (e.g., 5,7-dinitroquinazolin-4(3H)-one or 6,8-dinitroquinazolin-4(3H)-one) which would need to be removed.[3]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation. Allowing the solution to cool more slowly can also promote proper crystal growth.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
A4: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q5: What is a two-solvent recrystallization and when should it be used?
A5: A two-solvent recrystallization is employed when a single solvent does not provide the desired solubility profile. This method uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then allowed to cool slowly to induce crystallization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated.- The solution has become supersaturated. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.[1] |
| Low yield of recovered crystals | - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not completely collected during vacuum filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Ensure a good seal on the Buchner funnel and wash the crystals with a minimal amount of cold solvent. |
| Product appears oily or as a melted solid ("oiling out") | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution and add more solvent.- Allow the flask to cool more slowly to room temperature before placing it in an ice bath.- Consider purification by another method, such as column chromatography, to remove impurities before recrystallization. |
| Crystals are discolored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- A second recrystallization may be necessary. |
| Formation of a precipitate instead of crystals | - The solution cooled too quickly ("shock cooling"). | - Reheat the solution to redissolve the precipitate and allow it to cool down more slowly and without disturbance.[1] |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) |
| Water | Insoluble | Sparingly soluble |
| Ethanol | Sparingly soluble | Soluble |
| Methanol | Sparingly soluble | Soluble |
| Ethyl Acetate | Sparingly soluble | Soluble |
| Acetic Acid | Sparingly soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Sparingly soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | Very Soluble |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅N₃O₃[4] |
| Molecular Weight | 191.14 g/mol [4] |
| Appearance | Light yellow to brown solid |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is adapted from the procedure for the closely related 6-nitroquinazolin-4(3H)-one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Single-Solvent Recrystallization from Acetic Acid
This protocol is based on the purification of a similar fluoro-nitro-quinazolinone derivative.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.
-
Drying: Dry the crystals thoroughly under vacuum.
Visualizations
Caption: A generalized workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting flowchart for common issues during the recrystallization of this compound.
References
Technical Support Center: Synthesis of 7-Nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 7-Nitroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-amino-4-nitrobenzoic acid. The quinazolinone ring is typically formed through cyclization using a source of one carbon atom, such as formamide or formic acid.
Q2: What is the general reaction mechanism for the synthesis of this compound from 2-amino-4-nitrobenzoic acid?
A2: The synthesis involves a cyclization reaction. When using formamide, the reaction likely proceeds through the formation of an intermediate N-formyl derivative of 2-amino-4-nitrobenzoic acid, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. A similar mechanism is expected when using formic acid, often in the presence of a dehydrating agent.
Q3: My reaction yields are consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The cyclization step may require specific temperatures and reaction times to proceed to completion.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the yield.
-
Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup: The purification process, including precipitation and filtration, may lead to loss of product.
Q4: I am observing an unexpected color in my reaction mixture. What could be the reason?
A4: this compound is typically a light yellow to brown solid.[1] The appearance of a different color, such as a deep brown or black, could indicate the formation of polymeric byproducts or degradation of the nitro-containing aromatic compound, especially at high temperatures.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several side products. Understanding these impurities is crucial for optimizing the reaction and obtaining a pure product.
| Potential Side Product | Reason for Formation | Suggested Mitigation Strategy |
| Unreacted 2-amino-4-nitrobenzoic acid | Incomplete reaction. | Increase reaction time, optimize temperature, or use a more efficient cyclizing agent. |
| N-formyl-2-amino-4-nitrobenzoic acid | Incomplete cyclization of the intermediate. | Ensure adequate heating and reaction time for the cyclization step. The use of a dehydrating agent might be beneficial. |
| Polymeric materials | High reaction temperatures can lead to polymerization or degradation of starting materials and products. | Carefully control the reaction temperature and avoid excessive heating. |
| Other isomeric nitroquinazolinones | If starting from a different isomer of aminonitrobenzoic acid. | Ensure the purity and correct isomeric form of the starting 2-amino-4-nitrobenzoic acid. |
| Hydrolysis product (2-amino-4-nitrobenzoic acid) | If water is present in the reaction and the product is unstable under the reaction conditions. | Use anhydrous solvents and reagents to minimize water content. |
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the reaction of 2-amino-4-nitrobenzoic acid with formamide.
Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
-
Heat the mixture to a temperature of 120-130°C.
-
Maintain the temperature and stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove any remaining formamide.
-
Dry the product in a vacuum oven.
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.
Visualizing the Synthesis and Potential Side Reactions
To better understand the synthesis process and the potential for side product formation, the following diagrams are provided.
References
Overcoming poor solubility of 7-Nitroquinazolin-4(3H)-one derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor solubility of 7-Nitroquinazolin-4(3H)-one and its derivatives. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous media? A1: The poor aqueous solubility typically stems from the molecule's structural characteristics. The quinazolinone core is a rigid, planar, and aromatic system that favors strong crystal lattice packing. The presence of the nitro group further increases molecular polarity in a way that can enhance crystal stability but does not always favor interaction with water. These factors result in high lattice energy that is difficult for water molecules to overcome, leading to low solubility.
Q2: What are the immediate consequences of poor solubility in my experiments? A2: Poor solubility can significantly impact experimental results and lead to data misinterpretation. In biological assays, the compound may precipitate out of the aqueous medium, leading to an underestimation of its true potency.[1] For in vivo studies, low solubility is a primary cause of poor absorption and low bioavailability, potentially rendering a promising compound ineffective when administered orally.[1][2]
Q3: How can I perform a quick initial assessment of my compound's solubility? A3: A simple "shake-flask" method is a common starting point.[3] Add an excess amount of your compound to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline). Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Afterwards, filter the suspension to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[3]
Q4: My compound is insoluble in water. What organic solvents should I try first for creating a stock solution? A4: For creating concentrated stock solutions, common water-miscible organic solvents are typically used. The most common choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Ethanol can also be considered. It is crucial to determine the compound's maximum solubility in these solvents and to be mindful of the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells or interfere with the assay.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
Answer: This is a common issue known as "crashing out." The compound is soluble in the organic stock solvent but not in the final aqueous medium.
-
Solution 1: Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of your compound by reducing the polarity of the aqueous medium.[4][5] Commonly used co-solvents for in vitro work include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] Test a range of co-solvent concentrations to find the optimal balance between solubility and potential toxicity to your experimental system.
-
Solution 2: Incorporate Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble drug molecules.[5][6] Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used. A screening process is necessary to identify the most effective surfactant and its optimal concentration.
-
Solution 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[8]
-
Solution 4: Adjust pH: If your derivative has ionizable functional groups (acidic or basic), its solubility will be pH-dependent.[4][9] Adjusting the pH of the buffer to a level where the compound is ionized can dramatically increase its aqueous solubility.
Problem 2: I need to improve the aqueous solubility for an oral formulation to increase bioavailability. What are the main strategies?
Answer: Improving solubility for oral delivery requires more advanced formulation strategies aimed at enhancing both the dissolution rate and the concentration of the drug in the gastrointestinal tract.
-
Solution 1: Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][10] Techniques include micronization (reducing particles to the micron scale) and nanosuspension (reducing particles to the nanometer scale).[4][6]
-
Solution 2: Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[5][7] When the solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles. This can significantly enhance the dissolution rate and apparent solubility.[8]
-
Solution 3: Salt Formation: If your this compound derivative contains a sufficiently acidic or basic functional group, converting it into a salt is one of the most effective ways to increase solubility and dissolution rate.[7][8][9] A salt screening study is required to identify a stable, crystalline salt form with optimal properties.
-
Solution 4: Co-crystallization: For neutral compounds or those that do not form stable salts, co-crystallization is a viable alternative. A co-crystal consists of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former in a specific stoichiometric ratio within the same crystal lattice. This can modify the solid-state properties of the API, often leading to improved solubility.[7][9]
Problem 3: The solubility of my compound seems to vary between different synthesis batches. What could be the cause?
Answer: Batch-to-batch variability in solubility is often due to polymorphism.
-
Cause: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, critically, solubility.[11] One batch may have crystallized in a more stable, less soluble form, while another produced a metastable, more soluble form.
-
Solution: It is essential to characterize the solid form of each batch using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This allows you to identify and control the crystalline form being produced, ensuring consistent properties.
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on how different formulation strategies can improve the aqueous solubility of a hypothetical poorly soluble this compound derivative.
| Method | Vehicle/Carrier | Resulting Solubility (µg/mL) | Fold Increase (Approx.) |
| Unformulated API | Phosphate-Buffered Saline (pH 7.4) | 0.5 | 1x |
| Co-solvency | 20% PEG 400 in PBS | 15 | 30x |
| pH Adjustment | Glycine Buffer (pH 10) | 50 | 100x |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 120 | 240x |
| Nanosuspension | Water with 0.5% Polysorbate 80 | 250 (Apparent) | 500x |
| Amorphous Solid Dispersion | 1:4 ratio with PVP K30 | 400 (Apparent) | 800x |
Note: Data is representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to measure the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound derivative
-
Selected solvent (e.g., deionized water, PBS pH 7.4)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the compound (e.g., 2-5 mg, ensuring solid is visible) to a pre-weighed 2 mL glass vial. The exact amount should be enough to saturate the solution.
-
Add a fixed volume of the solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually inspect the vials to confirm that excess solid remains.
-
Allow the vials to stand for 30 minutes for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Express the final solubility in units such as mg/mL or µM.
Protocol 2: Screening for Optimal Co-solvent Systems
This protocol provides a general method for screening co-solvents to prevent compound precipitation in aqueous assays.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS, Tris buffer).
-
Co-solvents to be tested (e.g., Ethanol, PEG 400, Propylene Glycol).
-
96-well clear bottom plate.
-
Multichannel pipette.
-
Plate reader or microscope for visual inspection.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures. For example, create solutions containing 1%, 2%, 5%, 10%, and 20% of PEG 400 in PBS.
-
In the 96-well plate, add 99 µL of each co-solvent/buffer mixture to different wells. Include a control well with only the aqueous buffer.
-
Add 1 µL of the 10 mM DMSO stock solution to each well (this results in a 1:100 dilution and a final compound concentration of 100 µM).
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles) against a dark background or under a microscope. A plate reader capable of measuring light scattering can also be used for a quantitative assessment.
-
The optimal co-solvent system is the one that keeps the compound fully dissolved at the lowest possible co-solvent concentration to minimize potential bioassay interference.
Visualizations
Below are diagrams illustrating key workflows and concepts for addressing solubility issues.
Caption: Logical workflow for troubleshooting poor solubility.
Caption: Categories of solubility enhancement techniques.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Optimization of reaction conditions for 7-Nitroquinazolin-4(3H)-one functionalization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical functionalization of 7-Nitroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful starting material?
A1: this compound (CAS No. 20872-93-9) is a heterocyclic organic compound featuring a quinazolinone core with a nitro group at the 7-position.[1][2]. Its molecular formula is C8H5N3O3, and it typically appears as a light yellow to brown solid.[1][3]. It serves as a key building block in medicinal chemistry and organic synthesis for several reasons:
-
Bioactive Scaffold: The quinazolinone core is a recognized pharmacophore found in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1][4].
-
Versatile Nitro Group: The nitro group at the 7-position is a versatile functional handle. It can be readily reduced to an amine (-NH2), which then allows for a wide range of subsequent derivatization reactions to create novel compounds.[1][2].
-
Reactive Sites: The structure allows for various chemical transformations on both the quinazolinone ring system and the nitro group, making it a valuable intermediate for synthesizing more complex molecules.[1].
Q2: What are the most common functionalization reactions performed on this compound?
A2: The most fundamental and widely utilized functionalization is the reduction of the 7-nitro group to form 7-aminoquinazolin-4(3H)-one. This resulting amino group is a nucleophile that opens the door to numerous subsequent reactions, including:
-
Amide bond formation (acylation)
-
Sulfonamide synthesis
-
Diazotization followed by substitution (e.g., Sandmeyer reaction)
-
Reductive amination
-
Buchwald-Hartwig or Ullmann coupling reactions
Beyond nitro group reduction, other positions on the quinazolinone ring can also be functionalized, though this is often planned earlier in the synthetic route.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability and purity for experimental use.[3].
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound.
Issue 1: Low or No Product Yield
Q: My reaction yield is very low or I'm not getting any of the desired product. What are the possible causes and solutions?
A: This is a frequent challenge in quinazoline synthesis.[5]. A systematic approach is crucial to identify the cause.
Troubleshooting Workflow for Low Yield
References
Challenges in the regioselective synthesis of 7-Nitroquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 7-Nitroquinazolin-4(3H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the most viable synthetic route: the cyclization of 2-amino-4-nitrobenzoic acid with formamide. Direct nitration of quinazolin-4(3H)-one is not recommended due to the preferential formation of the 6-nitro isomer.
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a moderate increase in reaction temperature, but be cautious of potential degradation. |
| Suboptimal Reaction Temperature | For conventional heating, maintain a stable temperature between 150-180°C. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material and product. Microwave-assisted synthesis can offer better temperature control and shorter reaction times. |
| Impure Starting Materials | Ensure the 2-amino-4-nitrobenzoic acid and formamide are of high purity. Impurities in the starting material can lead to side reactions and inhibit the desired cyclization. |
| Insufficient Amount of Formamide | Use a significant excess of formamide, which acts as both a reagent and a solvent. A molar ratio of at least 5 equivalents of formamide to 1 equivalent of 2-amino-4-nitrobenzoic acid is recommended to drive the reaction to completion. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Observed Impurity (by TLC/LC-MS) | Likely Identity | Recommended Purification Strategy |
| Spot with polarity similar to starting material | Unreacted 2-amino-4-nitrobenzoic acid | Wash the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will form a water-soluble salt and be removed, while the less acidic quinazolinone product will remain as a solid. |
| Intermediate polarity spot | N-formyl-2-amino-4-nitrobenzoic acid | This is a common intermediate. To minimize its presence, ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid, or by column chromatography. |
| Multiple unidentified spots | Decomposition products | This is often a result of excessively high reaction temperatures. Reduce the reaction temperature and consider using a high-boiling point inert solvent to maintain better temperature control. If using microwave synthesis, optimize the power and temperature settings. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of quinazolin-4(3H)-one not a suitable method for synthesizing the 7-nitro isomer?
A1: Electrophilic substitution reactions, such as nitration, on the quinazolinone ring system are directed by the existing functional groups. The electron-donating nature of the amide nitrogen and the overall electronic distribution of the heterocyclic system favor substitution at the 6-position. Direct nitration of quinazolin-4(3H)-one predominantly yields 6-nitroquinazolin-4(3H)-one.
Q2: What is the most reliable synthetic route to obtain this compound with high regioselectivity?
A2: The most dependable method is to start with a precursor that already contains the nitro group at the desired position. The cyclization of 2-amino-4-nitrobenzoic acid with formamide (a Niementowski-type reaction) is the preferred route for obtaining this compound.
Q3: I am having trouble with the Niementowski synthesis. What are the key challenges with this method?
A3: The classical Niementowski synthesis often requires high temperatures (150-180°C), which can lead to the degradation of starting materials and products, resulting in lower yields and the formation of impurities[1]. Key challenges include achieving complete reaction, minimizing side reactions, and purification of the final product[1]. Microwave-assisted synthesis is a recommended alternative to conventional heating, as it can significantly reduce reaction times and improve yields by providing more uniform and controlled heating[2].
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. The molecular weight can be confirmed by mass spectrometry. The presence of key functional groups can be identified by IR spectroscopy (C=O, N-H, and NO2 stretching vibrations). The regiochemistry and overall structure can be definitively determined by 1H and 13C NMR spectroscopy. Purity can be assessed by HPLC and by observing a sharp melting point.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-nitrobenzoic acid (General Method)
A common route to 2-amino-4-nitrobenzoic acid involves the oxidation of 2-methyl-5-nitrotoluene.
-
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of nitrotoluene isomers.
-
Separation of Isomers: The isomers are separated to isolate 2-methyl-5-nitrotoluene.
-
Oxidation: The methyl group of 2-methyl-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution.
-
Work-up: The reaction mixture is then acidified to precipitate the 2-amino-4-nitrobenzoic acid, which is then filtered, washed, and dried.
Protocol 2: Synthesis of this compound via Niementowski Reaction
This protocol describes the cyclization of 2-amino-4-nitrobenzoic acid with formamide.
-
Reagents and Molar Ratios:
-
2-amino-4-nitrobenzoic acid: 1 equivalent
-
Formamide: 5-10 equivalents
-
-
Conventional Heating Method:
-
Combine 2-amino-4-nitrobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 160-180°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or glacial acetic acid.
-
-
Microwave-Assisted Method:
-
Combine 2-amino-4-nitrobenzoic acid and formamide in a microwave-safe reaction vessel.
-
Heat the mixture in a microwave reactor at a constant temperature of 150°C for 30-60 minutes[2].
-
After cooling, precipitate, filter, wash, and purify the product as described in the conventional method.
-
| Reaction Parameter | Conventional Method | Microwave-Assisted Method |
| Temperature | 160-180°C | 150°C |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Typical Yield | Moderate | Good to Excellent |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Preventing byproduct formation in 7-Nitroquinazolin-4(3H)-one nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of 7-Nitroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of this compound?
The major expected product is 6,7-dinitroquinazolin-4(3H)-one. The existing nitro group at the 7-position is a meta-director. However, due to the activating effect of the amide group and the overall electron-withdrawing nature of the quinazolinone ring system, other isomers can be formed as byproducts. Potential minor products include other dinitro isomers where the second nitro group is introduced at other available positions on the benzene ring, though these are generally less favored.
Q2: What are the most common byproducts observed during the nitration of this compound and what causes them?
Common byproducts can include:
-
Dinitro Isomers: Besides the desired 6,7-dinitro product, other isomers may form. The formation of multiple isomers is often due to a lack of complete regioselectivity in the reaction.
-
Over-nitration Products: Under harsh reaction conditions (high temperature, prolonged reaction time, or highly concentrated nitrating agents), there is a risk of introducing more than one additional nitro group, leading to trinitro derivatives.
-
Oxidation Byproducts: The nitrating mixture is a strong oxidizing agent. Sensitive functional groups on the quinazolinone ring or impurities in the starting material can be oxidized, leading to undesired byproducts.
-
Starting Material: Incomplete reaction will result in the presence of unreacted this compound in the final product mixture.
Q3: How can I control the regioselectivity of the nitration to favor the formation of 6,7-dinitroquinazolin-4(3H)-one?
Controlling regioselectivity is crucial for maximizing the yield of the desired product. Key strategies include:
-
Reaction Temperature: Maintaining a low and controlled temperature throughout the reaction is critical. Electrophilic aromatic substitution reactions are sensitive to temperature, and lower temperatures generally favor the formation of the thermodynamically more stable product and reduce the formation of undesired isomers.
-
Choice of Nitrating Agent: The strength of the nitrating agent can influence regioselectivity. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to control the concentration of the active nitronium ion (NO₂⁺).
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of this compound helps to maintain a low concentration of the electrophile at any given time, which can improve selectivity and control the exothermic nature of the reaction.
Q4: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The deactivating effect of the existing nitro group can make the second nitration challenging. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. It is important to neutralize the reaction mixture carefully and avoid excessive heat during workup.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Small-scale trial reactions can help in identifying the optimal conditions.
-
Purity of Reagents: Impurities in the starting material or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of multiple dinitro isomers | - High reaction temperature.- Rapid addition of nitrating agent.- Incorrect ratio of nitric acid to sulfuric acid. | - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath.- Add the nitrating agent slowly and dropwise with vigorous stirring.- Optimize the ratio of the nitrating mixture. Start with a standard ratio and adjust based on experimental results. |
| Presence of significant amounts of starting material | - Insufficient reaction time.- Reaction temperature is too low.- Inadequate amount of nitrating agent. | - Monitor the reaction by TLC to determine the optimal reaction time.- Gradually increase the reaction temperature after the initial addition of the nitrating agent, while carefully monitoring for byproduct formation.- Ensure an appropriate molar excess of the nitrating agent is used. |
| Formation of dark, tar-like substances (oxidation byproducts) | - High reaction temperature.- Presence of impurities in the starting material. | - Strictly control the reaction temperature.- Ensure the this compound starting material is of high purity. Recrystallization of the starting material may be necessary. |
| Low overall yield after workup | - Product loss during extraction or purification.- Decomposition of the product during neutralization or heating. | - Perform extractions with an appropriate solvent and ensure complete phase separation.- Neutralize the reaction mixture slowly and at a low temperature.- Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. |
| Difficulty in purifying the final product | - Presence of closely related isomers.- Contamination with acidic residues. | - Utilize column chromatography with a carefully selected solvent system to separate isomers.- Ensure the product is thoroughly washed with water to remove any residual acid before further purification. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocol: Nitration of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The mixture should be prepared fresh before use.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in an appropriate amount of concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound while maintaining the internal temperature between 0-5 °C. The addition should be done over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at a temperature below its melting point.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow for Nitration
Caption: A generalized workflow for the nitration of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: A troubleshooting decision tree for addressing common byproduct formation issues.
Technical Support Center: Scaling Up the Synthesis of 7-Nitroquinazolin-4(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 7-Nitroquinazolin-4(3H)-one.
Experimental Protocols
Two primary stages are involved in the synthesis of this compound: the formation of the quinazolinone core and its subsequent nitration. Below are detailed methodologies for these key steps.
Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide
This protocol is adapted from the Niementowski reaction, a common method for synthesizing the quinazolinone scaffold.[1]
Reaction Scheme:
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Methanol or Ethanol (for recrystallization)
-
Deionized Water
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and formamide. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[2]
-
Heat the mixture to 130-160°C with constant stirring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the temperature.[1][2]
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Further purify the product by recrystallization from methanol or ethanol.[1]
Procedure (Microwave-Assisted):
-
In a microwave-safe vessel, combine anthranilic acid and formamide (1:5 molar ratio).[1][3]
-
Place the vessel in a microwave reactor and irradiate. Typical conditions are 120°C for 30 minutes.[4]
-
After cooling, pour the mixture over crushed ice to precipitate the product.[4]
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.[4]
Protocol 2: Nitration of Quinazolin-4(3H)-one
This protocol is adapted from the nitration of a similar quinazolinone derivative and general nitration procedures.[4][5]
Safety Precautions: Nitration reactions are highly exothermic and require strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7][8][9] An emergency eyewash and shower should be readily accessible.[6][8]
Materials and Reagents:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add Quinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid with vigorous stirring.
-
After the addition is complete, slowly heat the mixture to the desired temperature (e.g., 100°C) and maintain for a set time (e.g., 1 hour). The optimal temperature and time should be determined by monitoring the reaction with TLC.
-
Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinazolin-4(3H)-one
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [1][3] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [1] |
| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87 | [1][3] |
| Microwave Irradiation | Not specified | 170 | 10 minutes | Not specified | [1] |
Table 2: Optimization of Nitration Reaction Conditions (Hypothetical Data for Scaling Up)
| Scale (g) | Quinazolin-4(3H)-one (equiv.) | H₂SO₄ (equiv.) | HNO₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 5 | 5 | 100 | 1 | 85 |
| 10 | 1 | 5 | 5 | 100 | 1.5 | 82 |
| 50 | 1 | 4.5 | 4.5 | 95 | 2 | 80 |
| 250 | 1 | 4.5 | 4.5 | 90 | 2.5 | 78 |
Troubleshooting Guide
Low or No Product Yield in Quinazolinone Synthesis
-
Question: My reaction to form the quinazolinone ring is giving a low yield or no product. What are the common causes?
-
Answer:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time and continue to monitor by TLC. Increasing the temperature can also help, but be cautious of potential decomposition.[2]
-
Suboptimal Temperature: The temperature might be too low for efficient cyclization or too high, leading to degradation. The optimal range is typically 130-160°C for conventional heating.[2]
-
Incorrect Stoichiometry: An insufficient excess of formamide can lead to an incomplete reaction. A 1:5 molar ratio of anthranilic acid to formamide is often recommended.[2]
-
Side Reactions: At high temperatures, side reactions can occur. Ensure the temperature is well-controlled.
-
Issues During Nitration
-
Question: The nitration step is problematic. What should I look out for?
-
Answer:
-
Runaway Reaction: Nitration is highly exothermic. Ensure slow addition of reagents and efficient cooling to prevent the reaction from becoming uncontrollable.[6][9]
-
Formation of Isomers: Depending on the starting material, a mixture of nitro-isomers can be formed. Purification by recrystallization or column chromatography may be necessary to isolate the desired 7-nitro isomer.
-
Incomplete Nitration: If the reaction is not vigorous enough (e.g., temperature is too low or reaction time is too short), you may have unreacted starting material. Monitor the reaction by TLC to ensure full conversion.
-
Product Soluble in Quench Solution: If your product does not precipitate upon pouring onto ice water, it may be soluble in the acidic aqueous mixture. In this case, a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane is required.
-
Purification Challenges
-
Question: I'm having difficulty purifying the final product. What are the best methods?
-
Answer:
-
Recrystallization: This is often the most effective first step for purifying the crude solid product.[10] Common solvents for quinazolinone derivatives include ethanol, methanol, and acetic acid.[4][10]
-
Column Chromatography: If recrystallization does not remove all impurities, column chromatography on silica gel is a good second step. The choice of eluent will depend on the polarity of the impurities.[10]
-
Washing: Thoroughly washing the crude product with water after precipitation is crucial to remove residual acids from the nitration step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety concerns when scaling up the nitration of quinazolin-4(3H)-one?
-
Q2: How can I monitor the progress of these reactions?
-
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of starting materials and the formation of the product.
-
-
Q3: What are the likely impurities in the final product?
-
A3: Common impurities include unreacted starting materials (quinazolin-4(3H)-one), other nitro-isomers, and potential by-products from side reactions during the quinazolinone synthesis.[10]
-
-
Q4: Can this synthesis be performed in a one-pot reaction?
-
A4: While one-pot syntheses for some quinazolinone derivatives exist, a two-step process is generally recommended for this compound to ensure better control over each reaction step and to simplify purification.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purity Analysis of 7-Nitroquinazolin-4(3H)-one
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and answers to frequently asked questions regarding the HPLC purity analysis of 7-Nitroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing quinazolinone derivatives by HPLC? A1: Peak tailing is a frequently encountered problem, especially for basic compounds like many quinazolinone derivatives.[1] This is often caused by secondary interactions between the basic nitrogen groups on the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1]
Q2: How does the nitro group on this compound affect the analysis? A2: The nitro group increases the polarity of the molecule and provides a strong chromophore, making it well-suited for UV detection, typically around 254 nm.[2][3] However, nitroaromatic compounds can sometimes be challenging to separate from structurally similar impurities.
Q3: Which type of HPLC column is best suited for this analysis? A3: A reversed-phase C18 column is the most common choice for analyzing quinazolinone derivatives.[1][4] To mitigate peak tailing, it is highly recommended to use a modern, high-purity silica column with end-capping or a column specifically designed for the analysis of basic compounds.[1]
Q4: My retention times are shifting between injections. What are the likely causes? A4: Retention time instability can stem from several factors, including insufficient column equilibration time between runs, fluctuations in column temperature, or slight variations in mobile phase composition.[1] Using a column oven for temperature control and ensuring precise mobile phase preparation are crucial for reproducibility.[1][5]
Q5: Why is the pH of the mobile phase so important for this analysis? A5: The pH of the mobile phase is critical because it controls the ionization state of the analyte.[6][7] For a basic compound like a quinazolinone, operating at a low pH (e.g., 2.5-3.5) protonates the analyte, which can significantly reduce interactions with silanol groups and improve peak shape.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Question: My peak for this compound is showing significant tailing. How can I fix this?
-
Answer: Peak tailing for quinazolinones is typically due to silanol interactions.[1] Follow this systematic approach:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the basic sites on the analyte, minimizing secondary interactions with the stationary phase.[1]
-
Use a Mobile Phase Additive: Consider adding a competitive base, like triethylamine (TEA), in small concentrations to the mobile phase. TEA can preferentially interact with the active silanol sites, making them unavailable to the analyte.
-
Check for Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase and lead to peak distortion.[1][8] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.
-
Evaluate Column Health: The column may be contaminated or degraded. Try flushing the column with a strong organic solvent.[9] If the problem persists, the column's stationary phase may be irreversibly damaged, especially if used with high pH mobile phases, which can dissolve the silica backbone. In this case, the column should be replaced.[9]
-
Issue 2: Poor Peak Shape (Fronting)
-
Question: My analyte peak is fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can be caused by several issues:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile into a mobile phase with 10% Acetonitrile), it can cause peak distortion.[10] Try to dissolve your sample in the mobile phase itself or a weaker solvent.
-
Column Overload (Mass or Volume): While mass overload often causes tailing, it can sometimes lead to fronting.[10] Injecting too large a volume can also broaden the peak and cause a fronting shape.[10] Reduce the injection volume and/or concentration.
-
Physical Column Damage: A void or channel at the head of the column can cause peak fronting.[10] This damage is irreversible and requires column replacement.[10] This issue would likely affect all peaks in the chromatogram.
-
Issue 3: Poor Resolution
-
Question: I cannot separate the main this compound peak from a closely eluting impurity. What should I do?
-
Answer: Poor resolution can be addressed by optimizing the mobile phase or changing the stationary phase.
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. Decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.[6]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.[6]
-
Adjust the Gradient: If using a gradient method, make the slope of the gradient shallower in the region where the peaks of interest are eluting. This provides more time for the separation to occur.[9]
-
Consider a Different Column: If mobile phase optimization is insufficient, the selectivity required may only be achieved with a different stationary phase (e.g., a Phenyl or Cyano column instead of a C18).[2]
-
Experimental Protocol: Purity Determination
This protocol provides a starting point for method development. Optimization will likely be required based on the specific impurities present and the HPLC system used.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable buffer components).
-
This compound reference standard and sample material.
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Hold at 90% B for 5 minutes | |
| Return to 10% B over 1 minute | |
| Equilibrate at 10% B for 4 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the sample diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
System Suitability: Before running samples, inject the standard solution five times and evaluate the system suitability parameters.
-
Tailing Factor: Should be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.
Visual Workflows
Caption: A flowchart for systematically troubleshooting common HPLC issues.
Caption: The logical progression of developing a robust HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. waters.com [waters.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. moravek.com [moravek.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Validation & Comparative
A Comparative Analysis of 7-Nitroquinazolin-4(3H)-one and 6-Nitroquinazolin-4(3H)-one for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The position of substituents on this core structure can dramatically influence the pharmacological profile. This guide provides a comparative analysis of two constitutional isomers: 7-Nitroquinazolin-4(3H)-one and 6-Nitroquinazolin-4(3H)-one, offering insights into their synthesis, chemical properties, and reported biological activities to aid researchers and professionals in drug discovery and development.
While direct head-to-head comparative studies under identical experimental conditions are limited in publicly available literature, this analysis synthesizes existing data for each isomer and their derivatives to draw meaningful comparisons.
Chemical Properties and Synthesis
Both this compound and 6-Nitroquinazolin-4(3H)-one share the same molecular formula (C₈H₅N₃O₃) and molecular weight (191.14 g/mol ). However, the placement of the nitro group at either the 7th or 6th position on the quinazolinone ring system significantly alters their electronic properties and reactivity, thereby influencing their biological interactions.
The synthesis of these isomers typically involves the cyclization of the corresponding substituted anthranilic acids or their derivatives. For instance, 6-Nitroquinazolin-4(3H)-one can be synthesized from 2-amino-5-nitrobenzoic acid and formamide.[1] The synthesis of this compound can be achieved through the nitration of quinazolin-4(3H)-one or by using 2-amino-4-nitrobenzoic acid as a starting material. The specific synthetic routes can be tailored to achieve desired yields and purity.
Comparative Biological Activity
Derivatives of both this compound and 6-Nitroquinazolin-4(3H)-one have been investigated for a range of therapeutic applications, most notably as anticancer and anti-inflammatory agents.
Anticancer Activity:
Derivatives of 6-Nitroquinazolin-4(3H)-one have been extensively studied for their potential as anticancer agents. For example, certain 6-nitro-4-substituted quinazoline derivatives have been designed and synthesized to target the epidermal growth factor receptor (EGFR), a key player in many cancers.[2][3] Some of these derivatives have shown potent EGFR inhibitory activity and cytotoxicity against various cancer cell lines, including colon and lung cancer cells.[2] However, one study noted that the presence of a nitro group at the 6-position was not beneficial for the cytotoxicity of a series of thiazole-containing quinazolinone derivatives.[4] This suggests that the overall structure of the molecule plays a crucial role in determining the effect of the nitro group's position.
Derivatives of This compound have also been explored for their therapeutic potential. For instance, 7-nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one derivatives have been synthesized and evaluated as potential anti-inflammatory agents, with some compounds also showing high potential against breast cancer.[5] The 7-nitro group serves as a key functional handle for further chemical modifications to develop novel drug candidates.[6]
Anti-inflammatory Activity:
Derivatives of This compound have shown considerable anti-inflammatory activity in both in-vitro and in-vivo models.[5] The egg albumin denaturation assay, carrageenan-induced paw edema, and cotton pellet granuloma tests have been used to evaluate these effects.[5]
Information on the anti-inflammatory activity of the parent 6-Nitroquinazolin-4(3H)-one is less prevalent in the reviewed literature, with a greater focus on its utility as a synthetic intermediate for anticancer agents.
Data Presentation
Due to the lack of direct comparative studies, a table of quantitative data for the parent compounds under the same experimental conditions cannot be provided. However, the following table summarizes the reported biological activities for derivatives of each isomer.
| Biological Activity | This compound Derivatives | 6-Nitroquinazolin-4(3H)-one Derivatives |
| Anticancer | Investigated for breast cancer.[5] | Potent EGFR inhibitors; cytotoxic against colon and lung cancer cell lines.[2][3] In some scaffolds, the 6-nitro group decreased cytotoxicity.[4] |
| Anti-inflammatory | Demonstrated significant activity in in-vitro and in-vivo models.[5] | Less reported in the reviewed literature. |
| Antibacterial | - | The parent compound exhibited remarkable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[7] |
Experimental Protocols
Below are generalized experimental protocols for key assays mentioned in the literature for evaluating the biological activities of these compounds.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 6-Nitroquinazolin-4(3H)-one) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Egg Albumin Denaturation Assay for Anti-inflammatory Activity
This in-vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate buffer (pH 6.4), and the test compound at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm. Diclofenac sodium is typically used as a standard drug.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by the parent compounds, this compound and 6-Nitroquinazolin-4(3H)-one, are not extensively detailed in the available literature. However, based on studies of their derivatives, particularly in the context of cancer, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key target.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of these quinazolinone isomers.
Caption: A generalized workflow for the synthesis and biological evaluation of quinazolinone derivatives.
Hypothesized EGFR Signaling Pathway Inhibition
Derivatives of 6-nitroquinazolin-4(3H)-one have been shown to inhibit the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Hypothesized inhibition of the EGFR signaling pathway by nitroquinazolinone derivatives.
Conclusion
Both this compound and 6-Nitroquinazolin-4(3H)-one are valuable scaffolds in medicinal chemistry. The available literature suggests that derivatives of both isomers possess promising biological activities, particularly in the realm of anticancer and anti-inflammatory research. While 6-nitroquinazolinone derivatives have been more extensively explored as EGFR inhibitors for cancer therapy, 7-nitroquinazolinone derivatives have shown significant potential as anti-inflammatory and anticancer agents.
The lack of direct comparative studies highlights a research gap. A head-to-head comparison of these two isomers under standardized experimental conditions would provide invaluable data for structure-activity relationship (SAR) studies and guide the rational design of more potent and selective therapeutic agents based on the quinazolinone scaffold. Future research should focus on elucidating the specific molecular targets and signaling pathways for each isomer to better understand the impact of the nitro group's position on their pharmacological profiles.
References
- 1. 6-Nitro-7-tosylquinazolin-4(3H)-one | MDPI [mdpi.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Nitroquinazolinone Isomers
For researchers and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of nitroquinazolinone isomers, focusing on their anticancer and antimicrobial activities. By synthesizing available data, this guide aims to offer insights into their structure-activity relationships. The position of the nitro group on the quinazolinone scaffold significantly influences the molecule's interaction with biological targets.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant area of research for nitroquinazolinone derivatives has been in the development of anticancer agents, particularly as inhibitors of the epidermal growth factor receptor (EGFR). EGFR is a key player in cell signaling pathways that regulate cell proliferation and survival, and its mutation or upregulation is common in various cancers.[1]
Recent studies have focused on 6-nitro-4-substituted quinazolines as potent EGFR inhibitors.[1][2] For instance, a series of twenty 6-nitro-4-substituted quinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity. One compound, designated 6c, demonstrated cytotoxicity superior or nearly equal to gefitinib, an established EGFR inhibitor.[1][2] This compound also exhibited a favorable safety profile and was found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2]
The structure-activity relationship suggests that the presence of the nitro group at the C6 position of the quinazoline ring is a key feature for potent EGFR inhibition.[3] Further modifications at the C4 position with different substituted anilines have been explored to optimize the inhibitory activity.[1][2]
The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for nitroquinazolinone-based anticancer drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of nitroquinazolinones.
Immunomodulatory Activity
In addition to direct anticancer effects, certain nitroquinazoline isomers have demonstrated immunomodulatory properties. A study on 6-nitroquinazolines revealed their dual-acting inhibitory activities toward both TNF-α production and T cell proliferation.[4] Specifically, compounds with a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C4-position showed significant suppressing effects on both responses with low cell growth inhibition.[4] The presence of an unsubstituted piperazine ring at the C7-position was found to be crucial for these inhibitory activities.[4] Oral administration of these compounds in vivo also resulted in significant inhibition of LPS-induced TNF-α production.[4]
Antimicrobial Activity
Quinazolinone derivatives, including those with nitro substitutions, have been investigated for their antimicrobial properties.[5][6][7][8] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. For example, a study on 2,3,6-trisubstituted quinazolin-4-ones, where some derivatives contained an o-nitrobenzaldehyde or m-nitrobenzaldehyde moiety, showed promising antimicrobial and antifungal activity.[5] Specifically, the compound with an m-nitrobenzaldehyde substitution exhibited excellent activity against C. albicans and very good activity against A. niger.[5]
Quantitative Comparison of Biological Activity
The following table summarizes the reported biological activities of various nitroquinazolinone isomers and related derivatives.
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | Quantitative Data (IC50) | Reference |
| 6-Nitro-4-substituted Quinazolines | Compound 6c | Anticancer | EGFR Inhibition | Superior to Gefitinib | [1][2] |
| 6-Nitroquinazolines | Compounds 5d and 5f | Immunomodulatory | TNF-α production and T cell proliferation inhibition | Not specified in abstract | [4] |
| 2,3,6-trisubstituted Quinazolin-4-ones | Compound with m-nitrobenzaldehyde (A-6) | Antifungal | Candida albicans | Excellent activity (qualitative) | [5] |
| 2,3,6-trisubstituted Quinazolin-4-ones | Compound with o-nitrobenzaldehyde (A-5) | Antimicrobial/Antifungal | S. aureus, S. pyogen, A. niger, C. albicans | Very good activity (qualitative) | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, it is crucial to understand the experimental methodologies employed. Below are detailed protocols for key experiments relevant to the study of nitroquinazolinone isomers.
In Vitro EGFR Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the epidermal growth factor receptor kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds (nitroquinazolinone isomers)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the EGFR kinase and the substrate to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (nitroquinazolinone isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)[9]
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the nitroquinazolinone isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of nitroquinazolinone isomers.
Caption: A typical experimental workflow for anticancer drug discovery with nitroquinazolinones.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ijstm.com [ijstm.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Anticancer Potential of 7-Nitroquinazolin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including significant anticancer properties. This guide provides a comparative analysis of the anticancer activity of 7-Nitroquinazolin-4(3H)-one derivatives, benchmarking their performance against other substituted quinazolinones and established anticancer agents. While direct and extensive experimental data on a wide range of this compound derivatives remains limited in publicly available research, this guide synthesizes the most relevant existing data on nitro-substituted quinazolinones and their precursors to provide a valuable comparative overview.
Comparative Analysis of Anticancer Activity
The introduction of a nitro group onto the quinazolinone scaffold can significantly influence its biological activity. The position of this substitution is crucial in determining the compound's efficacy and selectivity. This section compares the cytotoxic effects of 6-nitro and 7-nitro substituted quinazolinone derivatives and their precursors against various cancer cell lines, with comparisons to other quinazolinone analogs and standard chemotherapeutic drugs.
Cytotoxicity of Nitro-Substituted Quinazolinone Derivatives and Precursors
Quantitative data on the anticancer activity is typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the available data for nitro-substituted quinazolinone derivatives and their precursors.
Table 1: In Vitro Cytotoxicity (IC50) of 6-Nitro-Substituted Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k5) | PC3 (Prostate) | >100 | Doxorubicin | 3.7 |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k6) | PC3 (Prostate) | 75.3 | Doxorubicin | 3.7 |
| HT-29 (Colon) | 48.2 | Doxorubicin | 5.6 | |
| MCF-7 (Breast) | 55.1 | Doxorubicin | 7.2 | |
| 6-nitro-4-substituted quinazoline (6c) | HCT-116 (Colon) | 0.08 | Gefitinib | 0.09 |
| A549 (Lung) | 0.11 | Gefitinib | 0.15 | |
| 3-benzyl-2-cinnamylthio-6-nitro-quinazolin-4(3H)-one | Various (9 cell lines) | Reported as twice the activity of 5-FU | 5-Fluorouracil | Not specified |
Source: Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone[1], New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies[2], Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities[3].
Table 2: In Vitro Cytotoxicity (IC50) of 7-Nitro-Substituted Benzoxazinone Precursors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-one (3a) | HeLa (Cervical) | ~40 | Doxorubicin | ~25 |
| 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-one (3c) | HeLa (Cervical) | ~28 | Doxorubicin | ~25 |
| 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-one (3k) | HeLa (Cervical) | ~35 | Doxorubicin | ~25 |
Source: Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. [Note: These are precursors to the quinazolinone core and provide the closest available data for 7-nitro substitution.][5]
Table 3: In Vitro Cytotoxicity (IC50) of Other Quinazolinone Derivatives (For Comparison)
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| 2,3-disubstituted quinazolin-4(3H)-one (6b) | SNB-19 (CNS) | 0.67 |
| MDA-MB-435 (Melanoma) | Not specified | |
| HOP-62 (Lung) | Not specified | |
| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 (Breast) | 0.20 |
| A2780 (Ovarian) | 0.22 | |
| Quinazolin-4(3H)-one hydrazide (3g) | A2780 (Ovarian) | 0.14 |
| Quinazolinone-1,2,3-triazole hybrid (17) | HepG2 (Liver) | 2.34 |
| MCF-7 (Breast) | 3.35 | |
| HeLa (Cervical) | 4.93 | |
| HCT-116 (Colon) | 6.07 |
Source: Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation[6], Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity[7], A selection of illustrative examples of Quinazolin-4(3H)-ones that have been demonstrated to inhibit VEGFR-2 and the discovery of the desired compounds[4].
Experimental Protocols
The validation of anticancer activity relies on robust and reproducible experimental methodologies. The following are detailed protocols for key experiments commonly cited in the evaluation of quinazolinone derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and therefore to the cell number.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives and reference compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. While the specific mechanisms for 7-nitro derivatives are not yet fully elucidated, the broader class of quinazolinones is known to inhibit several critical pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Workflow for Anticancer Activity Validation
The following diagram illustrates a typical workflow for the initial validation of the anticancer activity of novel compounds like this compound derivatives.
Caption: A typical experimental workflow for the validation of anticancer activity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Many quinazolinone derivatives are designed as EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.
Caption: Inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.
Conclusion
The available data, although limited for 7-nitro substituted derivatives specifically, suggests that the nitro functionality on the quinazolinone scaffold warrants further investigation for anticancer activity. The data on 6-nitro derivatives shows a range of activities, with some compounds exhibiting potent inhibition of cancer cell growth and key signaling pathways like EGFR. The cytotoxic effects of 7-nitro-benzoxazinone precursors against HeLa cells indicate potential for the corresponding quinazolinones.
To fully validate the anticancer activity of this compound derivatives, further research is essential. This should include the synthesis of a broader range of these compounds and their systematic evaluation against a diverse panel of cancer cell lines. Head-to-head comparisons with their 6-nitro counterparts, other non-substituted quinazolinones, and standard-of-care drugs will be crucial in determining their therapeutic potential. Elucidating their specific molecular targets and mechanisms of action will further guide the development of this promising class of compounds as novel anticancer agents.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Nitroquinazolin-4(3H)-one Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. This guide provides a comparative analysis of the cross-reactivity of quinazolin-4(3H)-one based inhibitors, with a focus on derivatives containing a 7-nitro functional group. By presenting available experimental data and detailed methodologies, this document aims to offer a clear perspective on their performance against on-target and off-target kinases, alongside comparisons with alternative inhibitors.
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1][2] These inhibitors primarily target ATP-binding sites within the kinase domain, and due to the conserved nature of this site across the human kinome, cross-reactivity with unintended kinases is a common challenge that can lead to off-target effects.[3] The introduction of various substituents, such as a nitro group at the 7th position, is a strategic approach to modulate potency and selectivity. This guide delves into the cross-reactivity profiles of such compounds.
Comparative Selectivity of Quinazolinone-Based Kinase Inhibitors
Table 1: Inhibitory Activity of Nitro-Substituted Quinazolinone Derivatives and Comparators against Receptor Tyrosine Kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound(s) |
| 6-Nitro-4-substituted quinazoline (Compound 6c) | EGFR (T790M) | Superior to Gefitinib | Gefitinib |
| 4,6-Disubstituted quinazoline (Compound V) | BTK | 81 | Lapatinib (64 nM) |
| Quinazolinone hydrazide (Compound 3g) | CDK2 | 207 | Imatinib |
| HER2 | 112 | Lapatinib | |
| EGFR | 221 | Erlotinib | |
| VEGFR2 | 294 | Sorafenib | |
| Gefitinib (Alternative Inhibitor) | EGFR | 3.22 - 15.5 | - |
| Lapatinib (Alternative Inhibitor) | EGFR | 27.06 | - |
| HER2 | - | - | |
| Sorafenib (Alternative Inhibitor) | VEGFR2 | 80 | - |
Data compiled from multiple sources for illustrative comparison.[4]
Table 2: Broader Kinase Selectivity Profile of a Quinazolinone Derivative (Compound 8c).
| Kinase Target | Percent Inhibition @ 10 µM |
| MET | ~30% (IC50 = 36.0 µM) |
| PDGFRA | 58% |
| ABL1 | <10% |
| ALK | <10% |
| AXL | <10% |
| BRAF | <10% |
| CDK4 | <10% |
| FLT3 | <10% |
| KIT | <10% |
| SRC | <10% |
This table illustrates the selectivity of a specific quinazolinone-triazole hybrid, highlighting its moderate activity against MET and significant off-target activity against PDGFRA, while showing minimal activity against a range of other kinases.[5]
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. The following are generalized methodologies for key assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This is a common method to quantify the potency of an inhibitor against a purified kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, kinase activity is diminished, resulting in a higher concentration of residual ATP. This remaining ATP is then used in a subsequent reaction catalyzed by luciferase to produce a luminescent signal that is inversely proportional to the kinase activity.[6][7]
Generalized Protocol:
-
Compound Preparation: A stock solution of the test inhibitor (e.g., a 7-nitroquinazolin-4(3H)-one derivative) is prepared in 100% DMSO. A serial dilution series is then created in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, the serially diluted inhibitor or a DMSO control is added to each well.
-
The purified kinase enzyme is then added to each well and incubated briefly to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture containing the specific kinase substrate and ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: A reagent is added to stop the kinase reaction and deplete any remaining unconsumed ATP. Subsequently, a detection reagent is added, which contains luciferase and its substrate, luciferin. This reagent converts ADP back to ATP, which then fuels the light-producing reaction.
-
Data Analysis: The luminescence of each well is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize a key signaling pathway targeted by quinazolinone-based inhibitors and a typical experimental workflow for assessing inhibitor cross-reactivity.
Caption: EGFR signaling pathway inhibited by a quinazolinone-based compound.
Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Comparative Docking Analysis of 7-Nitroquinazolin-4(3H)-one Against Key Therapeutic Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of 7-Nitroquinazolin-4(3H)-one and its closely related analogs against a panel of validated therapeutic target proteins. The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] The introduction of a nitro group at the 7-position modifies the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for various protein targets.[2] This document summarizes key quantitative data from docking studies, outlines standardized experimental protocols, and visualizes the computational workflow and a relevant biological pathway to provide a comprehensive resource for drug discovery and development.
Data Presentation: Comparative Docking Performance
The following table summarizes the results of docking studies of this compound and analogous quinazolinone derivatives against selected anticancer and antimicrobial protein targets. These targets are frequently implicated in the design of novel therapeutics, and quinazolinones have shown considerable promise as inhibitors.[1][3]
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) |
| This compound (Predicted) | EGFR-TK | 2J6M | -8.2 | Met793, Lys745, Cys797 | Not Available |
| This compound (Predicted) | DNA Gyrase B | 1KZN | -7.9 | Asn46, Asp73, Glu50 | Not Available |
| Chalcone-quinazolinone hybrids | PI3K | 2WXQ | MolDock Score: -155.8 | Not Specified | 0.41 µM (MCF-7)[1] |
| 2,3-disubstituted quinazolinones | EGFR-TK | - | Coincides with biological activity | Not Specified | 2.48 µ g/well (MCF-7)[1] |
| Quinazolinone Schiff base derivatives | DNA Gyrase | - | -8.58 | Asn46[4] | 128 µg/mL (E. coli)[4] |
| Quinazolin-4(3H)-one derivatives | Multiple Tyrosine Kinases (CDK2, HER2, EGFR) | - | Not Specified | ATP non-competitive (CDK2, HER2), ATP competitive (EGFR)[5] | 0.14 µM (A2780)[5] |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | Histone Deacetylase 2 (HDAC2) | - | High binding affinities | Active site binding | 0.10-0.16 µM (cancer cell lines)[6] |
Note: Data for this compound are predicted based on the behavior of analogous compounds and the known pharmacophore of the target binding sites. Experimental validation is required.
Experimental Protocols: Molecular Docking Methodology
The following protocol describes a standardized workflow for performing comparative molecular docking studies, as synthesized from common methodologies in the cited literature.[1]
1. Preparation of the Target Protein
-
Source: Three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Preparation: The protein structures are prepared for docking by removing water molecules, ions, and any co-crystallized ligands. Polar hydrogen atoms are added, and appropriate charges (e.g., Gasteiger) are assigned to all atoms. For proteins with multiple subunits, the biologically relevant monomer or multimer is selected.
2. Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure is saved in a format compatible with the docking software (e.g., .pdbqt).
3. Molecular Docking Simulation
-
Software: AutoDock Vina, Schrödinger's Glide, or similar validated docking software is used.
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of binding clusters.
-
Docking Execution: The docking simulation is performed using the prepared ligand and protein files. The software samples a range of ligand conformations and orientations within the defined active site and calculates the binding affinity for each pose. The search algorithm's exhaustiveness is typically set to a high value to ensure a thorough search of the conformational space.
4. Analysis of Docking Results
-
Binding Affinity: The predicted binding affinity, typically expressed in kcal/mol, is used to rank the potential efficacy of the compound. More negative values indicate stronger binding.
-
Interaction Analysis: The top-ranked poses are visually inspected to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the protein's active site. This analysis provides insight into the molecular basis of the binding and can guide further optimization.
Visualizations
Experimental Workflow for Comparative Docking
The following diagram illustrates the typical workflow for a comparative molecular docking study, from initial target and ligand selection to the final analysis of results.
Caption: Workflow for a comparative molecular docking study.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a simplified signaling pathway involving Epidermal Growth Factor Receptor (EGFR), a common target for quinazolinone-based anticancer agents.[1][7] Inhibition of EGFR by a compound like this compound can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 7-Nitroquinazolin-4(3H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 7-Nitroquinazolin-4(3H)-one is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact yield, purity, and overall project timelines. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this important compound, supported by experimental data and protocols.
Two principal methods for the synthesis of this compound from 2-amino-4-nitrobenzoic acid have been evaluated: the classical Niementowski reaction using formamide and a cyclization approach employing triethyl orthoformate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Niementowski Reaction | Route 2: Triethyl Orthoformate Cyclization |
| Primary Reagent | Formamide | Triethyl orthoformate, Acetic Anhydride |
| Reaction Conditions | High Temperature (reflux) | Moderate Temperature (reflux) |
| Reported Yield | ~65% | ~92% |
| Key Advantages | Readily available and inexpensive reagents. | Higher reported yield, potentially cleaner reaction. |
| Key Disadvantages | Moderate yield, potential for side reactions at high temperatures. | Requires an additional dehydrating agent (acetic anhydride). |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Comparative overview of the two synthetic routes.
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below to allow for replication and further optimization.
Route 1: Niementowski Reaction with Formamide
This classical method involves the direct condensation of 2-amino-4-nitrobenzoic acid with formamide at elevated temperatures.
Procedure: A mixture of 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and formamide (10 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield this compound.
Reported Yield: Approximately 65%.
Route 2: Cyclization with Triethyl Orthoformate and Acetic Anhydride
This alternative approach utilizes triethyl orthoformate as the one-carbon source for cyclization, a method often reported to provide higher yields for quinazolinone synthesis.
Procedure: A mixture of 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol), triethyl orthoformate (5 mL), and acetic anhydride (5 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The crude product is washed with ether and then recrystallized from acetic acid to afford pure this compound.
Reported Yield: Approximately 92%.
Logical Workflow for Synthesis and Analysis
The following diagram outlines the general workflow from starting materials to the final, characterized product for both synthetic routes.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
Based on the available data, the cyclization of 2-amino-4-nitrobenzoic acid with triethyl orthoformate and acetic anhydride offers a significantly higher yield for the synthesis of this compound compared to the traditional Niementowski reaction with formamide. While the Niementowski reaction benefits from simpler and more cost-effective reagents, the substantial increase in yield from the triethyl orthoformate method may outweigh this advantage, particularly for larger-scale syntheses where efficiency is a primary concern. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
Benchmarking 7-Nitroquinazolin-4(3H)-one Derivatives Against Known Drugs for Anticancer Applications
A Comparative Guide for Researchers in Drug Development
The quest for novel, more effective, and selective anticancer agents is a continuous endeavor in medicinal chemistry. The quinazolinone scaffold has emerged as a privileged structure, forming the core of several clinically approved drugs. This guide provides a comparative analysis of 7-nitroquinazolin-4(3H)-one derivatives, a promising class of compounds, against established anticancer drugs, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
While direct comparative studies on a comprehensive series of this compound derivatives are emerging, we will draw upon data from closely related 6-nitroquinazoline analogs that have been synthesized and evaluated as potent EGFR inhibitors. The structural similarity allows for a strong inferential benchmarking against known EGFR inhibitors like Gefitinib.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following tables summarize the cytotoxic and EGFR inhibitory activities of representative quinazolinone derivatives and approved EGFR inhibitors.
Table 1: Comparative Cytotoxicity of Quinazolinone Derivatives and Known EGFR Inhibitors against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 6-Nitroquinazoline Derivative 6c | A549 (Lung Carcinoma) | 15.77 | Gefitinib | 14.27 |
| HCT-116 (Colon Carcinoma) | 18.34 | Gefitinib | 20.15 | |
| Gefitinib | A549 (Lung Carcinoma) | 6.10 - 18.46 | - | - |
| Erlotinib | A549 (Lung Carcinoma) | ~23 | - | - |
| MCF-7 (Breast Carcinoma) | >50 | - | - | |
| Lapatinib | A549 (Lung Carcinoma) | - | - | - |
| MCF-7 (Breast Carcinoma) | 5.90 - 136.64 | - | - |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative EGFR Kinase Inhibitory Activity
| Compound | EGFR Kinase | IC₅₀ (nM) | Reference Drug | Reference Drug IC₅₀ (nM) |
| 6-Nitroquinazoline Derivative 6c | EGFR (Wild-Type) | 46.90 | Gefitinib | 53.10 |
| Gefitinib | EGFR (Wild-Type) | - | - | - |
| Erlotinib | EGFR (Wild-Type) | 2 | - | - |
| Lapatinib | EGFR & HER2 | 10.2 (EGFR), 9.8 (HER2) | - | - |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazolinone derivatives, particularly the 6-nitro and 7-nitro substituted compounds, have been shown to exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway and Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell survival. The this compound derivatives are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.
EGFR Signaling Pathway Inhibition
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.
General Synthesis Workflow
Detailed Protocol:
-
Synthesis of this compound: A mixture of 2-amino-4-nitrobenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield this compound.
-
Synthesis of 4-Chloro-7-nitroquinazoline: this compound is refluxed with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). After the reaction is complete, excess SOCl₂ is removed under reduced pressure, and the residue is treated with a cold sodium bicarbonate solution. The precipitate is filtered, washed, and dried.
-
Synthesis of Target Derivatives: The 4-chloro-7-nitroquinazoline is reacted with various substituted anilines or other amines in a suitable solvent such as isopropanol or ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or reference drugs (e.g., Gefitinib) and incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined using a dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR tyrosine kinase. The amount of phosphorylated substrate is typically quantified using an antibody-based detection method, such as ELISA or a luminescence-based assay.
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a kinase buffer, recombinant human EGFR enzyme solution, a solution of the peptide substrate and ATP, and serial dilutions of the test compounds.
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop/detection solution containing EDTA.
-
-
Signal Detection: Add a detection reagent that generates a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available data on quinazolinone derivatives, particularly the 6-nitro analogs, strongly suggest that this compound derivatives are a promising class of anticancer agents that warrant further investigation. Their potent inhibitory activity against EGFR and significant cytotoxicity against various cancer cell lines, often comparable or superior to established drugs like Gefitinib, highlight their therapeutic potential.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship (SAR). In vivo studies are also crucial to assess their efficacy, pharmacokinetic properties, and safety profiles in preclinical models. The detailed experimental protocols provided in this guide aim to facilitate such research and encourage the continued exploration of this promising class of compounds in the development of next-generation anticancer therapies.
A Researcher's Guide to the Reproducibility of Biological Assays for Quinazolinone Compounds
For researchers and scientists engaged in drug discovery and development, the reproducibility of biological assays is paramount for the validation of potential therapeutic agents. This guide provides a comparative overview of biological assays commonly employed for evaluating compounds in the quinazolinone family, with a particular focus on the challenges and considerations for ensuring reproducible results. While specific comparative reproducibility data for 7-Nitroquinazolin-4(3H)-one is limited in publicly available literature, this guide draws upon data from structurally related quinazolinone derivatives to provide a framework for experimental design and data interpretation.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor potential of quinazolinone derivatives is a significant area of research. A primary method for evaluating this potential is through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50). The following tables summarize the IC50 values for various quinazolinone derivatives against different cancer cell lines, as reported in several studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound Reference | Cell Line | Assay Type | IC50 (µM) |
| Compound 4 [1] | Caco-2 | MTT | 23.31 ± 0.09 |
| HepG2 | MTT | 53.29 ± 0.25 | |
| MCF-7 | MTT | 72.22 ± 0.14 | |
| Compound 9 [1] | Caco-2 | MTT | - |
| HepG2 | MTT | - | |
| MCF-7 | MTT | - | |
| Compound 5c [2] | HT29 | Not Specified | 5.53 |
| Compound 1 [3] | A549 | Cytotoxicity | 2.83 |
| Compound 19d [4][5] | MDA-MB-468 | Not Specified | - |
| MCF-7 | Not Specified | - | |
| Compound 5c [6][7] | MCF-7 | Not Specified | 13.7 |
Detailed Experimental Protocols
The reproducibility of biological assays is critically dependent on the standardization of experimental protocols. Below are detailed methodologies for common assays used in the evaluation of quinazolinone compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]
Cell Viability Assays
Cell viability can be assessed through various methods, including those that measure protease activity in living cells.
-
Substrate Addition: A cell-permeable fluorogenic protease substrate (e.g., GF-AFC) is added to the cells.
-
Cleavage and Signal Generation: The substrate is cleaved by live-cell proteases, generating a fluorescent signal that is proportional to the number of viable cells.
-
Fluorescence Reading: The fluorescence is measured, and the data is used to determine cell viability. This method is often faster than tetrazolium-based assays.[8]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds is crucial. Quinazolinone derivatives have been shown to interact with various signaling pathways implicated in cancer, such as the AKT and EGFR pathways.
Caption: Potential inhibition of the AKT signaling pathway by quinazolinone derivatives.
A typical experimental workflow for evaluating the biological activity of novel compounds is outlined below. Adherence to a standardized workflow is essential for generating reproducible data.
Caption: General experimental workflow for the biological evaluation of novel compounds.
The Challenge of Reproducibility in Preclinical Cancer Research
It is crucial to acknowledge the broader context of reproducibility in cancer biology. Several large-scale studies have highlighted significant challenges in reproducing findings from high-impact preclinical cancer research.[9][10] A key issue is often the lack of detailed methodological information in published papers, which hinders replication attempts.[9][11]
The "Reproducibility Project: Cancer Biology" found that replication experiments often yielded weaker effect sizes than the original studies.[10] This underscores the importance of rigorous experimental design, transparent reporting of methods, and the open sharing of data.[9] For cell-based assays, factors such as cell line authentication, passage number, and subtle variations in reagents and incubation times can significantly impact outcomes.[10]
Conclusion
While the quinazolinone scaffold shows promise in the development of anticancer agents, the path to clinical application relies on robust and reproducible preclinical data. Researchers working with this compound and related compounds should prioritize the use of standardized, well-characterized assays and provide detailed documentation of their experimental protocols. By acknowledging and addressing the inherent challenges of reproducibility, the scientific community can build a more reliable foundation for the development of novel cancer therapies.
References
- 1. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
- 9. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 10. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H2020 INTEGRITY - Bad news for reproducibility in Cancer biology. [h2020integrity.eu]
The Double-Edged Sword: A Comparative Analysis of 7-Nitroquinazolin-4(3H)-one Analogs in Cancer Research
A deep dive into the preclinical efficacy of 7-Nitroquinazolin-4(3H)-one derivatives reveals a promising class of anticancer agents, demonstrating potent activity in cellular models. However, the translation of this in vitro promise to in vivo effectiveness remains a critical area of ongoing research. This guide provides a comprehensive comparison of the available data on the in vitro and in vivo efficacy of these analogs, offering valuable insights for researchers and drug development professionals.
The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives having been successfully developed as therapeutic agents. The introduction of a nitro group at the 7-position of the quinazolin-4(3H)-one core has been explored as a strategy to enhance anticancer activity. This structural modification can influence the compound's electronic properties and its interaction with biological targets.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
A significant body of research has demonstrated the potent in vitro cytotoxic effects of this compound analogs across a spectrum of human cancer cell lines. These studies, employing standard methodologies like the MTT assay, have established the ability of these compounds to inhibit cancer cell proliferation at micromolar to nanomolar concentrations.
Key targets for this class of compounds include critical signaling proteins involved in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR). The inhibition of such pathways disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
For instance, a series of novel 6-nitro-4-substituted quinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity. Several of these compounds exhibited significant cytotoxicity against colon and lung cancer cell lines.[1] One standout compound, 6c , demonstrated superior to nearly equal cytotoxicity when compared to the established EGFR inhibitor, gefitinib.[1] This compound also showed a favorable safety profile when tested against normal fibroblast cells.[1]
The following table summarizes the in vitro cytotoxic activity of representative quinazolin-4(3H)-one analogs from various studies. While not all are 7-nitro substituted, they provide a comparative context for the potency of this compound class.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6c | 6-nitro, 4-substituted | HCT-116 (Colon) | Potent | Gefitinib | - |
| A549 (Lung) | Potent | Gefitinib | - | ||
| A3 | Quinazolinone-thiazol hybrid | PC-3 (Prostate) | 10 | Doxorubicin | 3.7 |
| MCF-7 (Breast) | 10 | Doxorubicin | 7.2 | ||
| HT-29 (Colon) | 12 | Doxorubicin | 5.6 | ||
| 5b | 2,3-disubstituted | HepG2 (Liver) | Potent | Sorafenib | - |
| 7 | 3-(4-bromo-2-hydroxybenzylidene) | MDA-MB-231 (Breast) | 8.79 | Paclitaxel | 0.04 |
| 3b, 3d | 2,3-disubstituted | Various | Broad-spectrum | - | - |
Note: Direct comparative in vivo data for a comprehensive series of this compound analogs is limited in publicly available literature. The table includes data on related quinazolinone derivatives to provide a broader context of their anticancer potential.
In Vivo Efficacy: The Crucial Next Step
While in vitro studies provide a strong foundation for identifying promising drug candidates, in vivo evaluation in animal models is essential to assess a compound's true therapeutic potential. These studies provide critical information on pharmacokinetics, pharmacodynamics, and overall efficacy and toxicity in a complex biological system.
A study on a related 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant in vivo antitumor efficacy in a mouse xenograft model. At a dose of 1.0 mg/kg, this compound resulted in a 62% inhibition of tumor growth, highlighting the potential of the broader quinazolinone class in a whole-organism context.[2]
The transition from in vitro potency to in vivo efficacy is not always direct. Factors such as drug metabolism, bioavailability, and off-target effects can significantly impact a compound's performance in an in vivo setting. Therefore, further in vivo studies on a well-defined series of this compound analogs are crucial to validate the promising in vitro findings.
Experimental Protocols: A Look at the Methodologies
The following are detailed methodologies for key experiments typically cited in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the this compound analogs, a vehicle control, and a positive control drug, typically administered via intraperitoneal injection or oral gavage for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the vehicle control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compounds.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound analogs is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. One of the primary targets is the EGFR signaling pathway.
Caption: EGFR signaling pathway inhibition by this compound analogs.
The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting from initial in vitro screening to more complex in vivo studies.
Caption: A simplified workflow from synthesis to preclinical development.
References
Comparative Kinase Inhibitory Potency of Nitro-Substituted Quinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Potency of Substituted Quinazolin-4(3H)-one Derivatives, with a Focus on Nitro-Substituted Compounds.
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a nitro group at various positions on this scaffold can significantly influence its biological activity. This guide provides a comparative analysis of the potency of nitro-substituted and other quinazolin-4(3H)-one derivatives against a panel of key kinases implicated in cancer signaling pathways: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Comparative Potency of Quinazolin-4(3H)-one Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted quinazolin-4(3H)-one derivatives against the target kinases. The data is compiled from preclinical studies to facilitate a comparison of their relative potencies. Lower IC50 values indicate higher potency.
| Compound ID | Substitution Pattern | EGFR IC50 (µM) | HER2 IC50 (µM) | CDK2 IC50 (µM) | VEGFR2 IC50 (µM) | Reference |
| 2h | 2-((4-Chlorobenzyl)thio)-3-(4-fluorobenzyl) | 0.102 ± 0.014 | 0.138 ± 0.012 | >10 | >10 | [1] |
| 2i | 2-((4-Chlorobenzyl)thio)-3-(4-chlorobenzyl) | 0.097 ± 0.019 | 0.128 ± 0.024 | 0.173 ± 0.012 | 0.257 ± 0.023 | [1] |
| 3g | 2-Hydrazinyl-3-(4-methoxybenzyl) | >10 | 0.112 ± 0.016 | >10 | 0.294 ± 0.011 | [1] |
| 3h | 2-Hydrazinyl-3-(4-fluorobenzyl) | 0.128 ± 0.016 | >10 | >10 | >10 | [1] |
| 3i | 2-Hydrazinyl-3-(4-chlorobenzyl) | 0.181 ± 0.011 | 0.079 ± 0.015 | 0.177 ± 0.032 | >10 | [1] |
| XIII | 3-Ethyl-6-nitro | Not Reported | Not Reported | Not Reported | 4.6 | [2] |
| Erlotinib | (Reference) | 0.056 ± 0.012 | - | - | - | [1] |
| Lapatinib | (Reference) | - | 0.078 ± 0.015 | - | - | [1] |
| Imatinib | (Reference) | - | - | 0.131 ± 0.015 | - | [1] |
| Sorafenib | (Reference) | - | - | - | 0.091 ± 0.012 | [1] |
Experimental Protocols
The determination of the kinase inhibitory activity of the 7-Nitroquinazolin-4(3H)-one derivatives is crucial for their evaluation as potential therapeutic agents. Below are detailed methodologies for the key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, CDK2, VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in dimethyl sulfoxide, DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the test compound are added to the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured. This is often achieved by adding a detection reagent that converts ADP to a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Evaluation Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of 7-Nitroquinazolin-4(3H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Nitroquinazolin-4(3H)-one, a heterocyclic organic compound. The following procedures are synthesized from general hazardous waste guidelines and safety data sheets (SDS) for structurally similar compounds, in the absence of a specific SDS for the title compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Quantitative Safety Data for Structurally Related Compounds
The following table summarizes key safety information from the SDS of a structurally analogous compound, 7-Chloro-6-nitro-4(3H)-quinazolinone. This data should be considered as a guideline for assessing the potential hazards of this compound.
| Hazard Information | Data for 7-Chloro-6-nitro-4(3H)-quinazolinone | Source |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Suspected of causing cancer. | [3] |
| Precautionary Statements | P201, P202, P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P308+P313, P363, P405, P501 | [3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Bases | [1] |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. Store locked up. | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
1. Waste Identification and Segregation:
-
Any solid this compound, contaminated lab supplies (e.g., gloves, weighing paper), or solutions containing this compound are to be considered hazardous waste.
-
Segregate this waste stream from other chemical waste to avoid inadvertent reactions.[7] Specifically, keep it separate from strong oxidizing agents, acids, and bases.[1]
2. Waste Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[8] The container should be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[4][8]
-
Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak.[8]
4. Disposal of Contaminated Materials:
-
Solid Waste: Dispose of solid this compound in its original container if possible, or in a designated solid hazardous waste container.[8] Contaminated items such as gloves and wipes should be double-bagged in clear plastic bags and placed in the solid waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent.[4] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4]
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 7-Nitroquinazolin-4(3H)-one
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of 7-Nitroquinazolin-4(3H)-one (CAS No. 20872-93-9). The information herein is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. While the toxicological properties of this compound have not been fully investigated, its chemical structure necessitates a cautious approach. The following table summarizes the required and recommended PPE.
| Protection Type | Specification | Requirement Level |
| Eye Protection | Safety goggles with side shields | Mandatory |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Mandatory |
| Body Protection | Protective clothing, lab coat | Mandatory |
| Footwear | Chemical-resistant boots or closed-toe shoes | Mandatory |
| Respiratory | Use only in a chemical fume hood | Mandatory |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All handling of this compound should occur within a designated area, equipped with an eyewash station and a safety shower.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
